molecular formula C9H6N2O2 B1370026 1,5-Naphthyridine-3-carboxylic acid CAS No. 90418-64-7

1,5-Naphthyridine-3-carboxylic acid

Cat. No.: B1370026
CAS No.: 90418-64-7
M. Wt: 174.16 g/mol
InChI Key: BWIFRKKQXKCKQQ-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-3-carboxylic acid (CAS 90418-64-7) is a high-value heterocyclic building block with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound features a naphthyridine core, a privileged scaffold in medicinal chemistry, and serves as a key precursor in organic synthesis and drug discovery efforts. Its structure, which incorporates both a nitrogen-rich heteroaromatic system and a carboxylic acid functional group, makes it an ideal precursor for the synthesis of diverse amide and ester derivatives, or for creating more complex molecular architectures through metal-catalyzed cross-coupling reactions . The carboxylic acid group is particularly valuable for constructing molecular fragments with improved solubility or for linking pharmacophores. As a common intermediate, it is used to generate various substituted naphthyridines, including amino and hydroxy derivatives such as 8-Amino-1,5-naphthyridine-3-carboxylic acid and 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, which are explored in the development of novel active compounds . Researchers utilize this compound in strict laboratory settings, and it requires storage in a sealed, dry environment at room temperature to maintain its stability and purity . Handle with appropriate precautions, as it may cause skin, eye, and respiratory irritation . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIFRKKQXKCKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595388
Record name 1,5-Naphthyridine-3-carboxylic acid
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-64-7
Record name 1,5-Naphthyridine-3-carboxylic acid
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Record name 1,5-naphthyridine-3-carboxylic acid
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Foundational & Exploratory

Introduction: The Privileged 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,5-Naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate, its distinct chemical properties are fundamental to the development of novel therapeutics. This document delves into its structure, synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug discovery and development.

The 1,5-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, containing two fused pyridine rings, provides a well-defined three-dimensional arrangement for substituent groups. This framework is a bioisostere of quinoline and naphthalene and is found in numerous biologically active molecules. The introduction of a carboxylic acid group at the 3-position creates a versatile handle for synthetic modification, making this compound a crucial building block for constructing diverse chemical libraries. Its derivatives have shown promise as inhibitors of enzymes like TGF-β type I receptor (ALK5) and topoisomerase, as well as exhibiting antimicrobial properties.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound whose structure features a carboxylic acid substituent on the electron-deficient naphthyridine ring system.

The Synthetic Chemist's Guide to 1,5-Naphthyridine-3-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine-3-carboxylic acid core is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic pathways to this privileged heterocyclic scaffold. We will delve into the mechanistic intricacies, field-proven experimental protocols, and comparative analyses of the most prevalent synthetic strategies, including the Gould-Jacobs reaction, the Friedländer annulation, and the Skraup synthesis. This guide is structured to not only provide step-by-step instructions but also to foster a deeper understanding of the chemical principles that govern these transformations, empowering chemists to optimize and troubleshoot their synthetic endeavors.

The Significance of the this compound Moiety

The rigid, planar structure and the presence of two nitrogen atoms in the 1,5-naphthyridine ring system allow for a variety of interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. The addition of a carboxylic acid group at the 3-position further enhances its potential for targeted drug design, enabling the formation of critical salt bridges and hydrogen bonds with protein active sites. Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1]

The Gould-Jacobs Reaction: A Classic and Versatile Approach

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines and their nitrogenated analogs, including the 1,5-naphthyridine core.[1][2][3] This pathway is particularly valuable for accessing 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a key precursor to the title compound. The reaction proceeds in a stepwise manner, beginning with the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[1][3]

Mechanistic Insights

The reaction is initiated by a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of a vinylogous amide intermediate after the elimination of ethanol.[1] The subsequent high-temperature cyclization is a 6-electron electrocyclization reaction, which forms the dihydronaphthyridine ring. This intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine-3-carboxylate ester.[1][3]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Hydrolysis 3-Aminopyridine 3-Aminopyridine Intermediate_1 Vinylogous Amide Intermediate 3-Aminopyridine->Intermediate_1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate_2 Dihydronaphthyridine Intermediate Intermediate_1->Intermediate_2 Heat (e.g., Dowtherm A) Product_Ester Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Intermediate_2->Product_Ester Tautomerization Final_Product 4-Hydroxy-1,5-naphthyridine- 3-carboxylic acid Product_Ester->Final_Product 1. NaOH, H₂O, Reflux 2. HCl (aq)

Gould-Jacobs reaction pathway for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.
Detailed Experimental Protocol

This protocol outlines the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid from 3-aminopyridine.

Step 1: Synthesis of Ethyl 2-((pyridin-3-ylamino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture at 110-120 °C for 2 hours.

  • Allow the mixture to cool to room temperature. The product often crystallizes upon cooling.

  • Wash the crude product with diethyl ether or petroleum ether to remove any unreacted starting materials.

  • Recrystallize the solid from ethanol to yield pure ethyl 2-((pyridin-3-ylamino)methylene)malonate.

Step 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Place the ethyl 2-((pyridin-3-ylamino)methylene)malonate (1 equivalent) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Step 3: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

  • Suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

The Friedländer Annulation: A Convergent Approach

The Friedländer annulation is another powerful method for constructing quinoline and naphthyridine ring systems.[4] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group, such as diethyl malonate.[4][5]

Mechanistic Considerations

The Friedländer synthesis can proceed through two primary mechanistic pathways. One pathway involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the heterocyclic ring.[6] The choice of catalyst (acid or base) can influence the predominant pathway.

Friedlander_Mechanism cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First Start_A 2-Amino-3-formylpyridine + Diethyl Malonate Aldol_Adduct Aldol Adduct Start_A->Aldol_Adduct Base or Acid Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate - H₂O Final_Product Ethyl 1,5-Naphthyridine- 3-carboxylate Unsaturated_Intermediate->Final_Product Cyclization - H₂O Start_B 2-Amino-3-formylpyridine + Diethyl Malonate Schiff_Base Schiff Base Start_B->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Cyclized_Intermediate->Final_Product - H₂O

Mechanistic pathways of the Friedländer annulation.
Experimental Protocol Considerations

While a detailed, universally applicable protocol is challenging due to the variability in substrates and catalysts, the following provides a general framework for the synthesis of an ethyl 1,5-naphthyridine-3-carboxylate derivative via a Friedländer reaction.

  • Starting Materials: The key starting materials are a 2-aminopyridine derivative with a carbonyl group at the 3-position (e.g., 2-amino-3-formylpyridine) and a compound with an active methylene group (e.g., diethyl malonate).

  • Catalyst: The reaction can be catalyzed by either an acid (e.g., p-toluenesulfonic acid, acetic acid) or a base (e.g., potassium hydroxide, piperidine).

  • Solvent and Temperature: The choice of solvent and reaction temperature is crucial and depends on the specific reactants and catalyst used. Common solvents include ethanol, dimethylformamide (DMF), and toluene. Temperatures can range from room temperature to reflux.

  • Work-up: The work-up procedure typically involves neutralization of the catalyst, extraction of the product into an organic solvent, and purification by column chromatography or recrystallization.

The Skraup Synthesis: A Classic Route to Naphthyridines

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinolines and naphthyridines.[7][8] The reaction involves heating a primary aromatic amine (such as 3-aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7][8]

Mechanistic Overview

The Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aminopyridine to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to yield the aromatic 1,5-naphthyridine ring system.[7]

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Heat - 2H₂O Michael_Adduct Michael Adduct 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Michael_Adduct + Acrolein Cyclized_Intermediate Dihydronaphthyridine Intermediate Michael_Adduct->Cyclized_Intermediate H⁺, Heat - H₂O Final_Product 1,5-Naphthyridine Cyclized_Intermediate->Final_Product Oxidizing Agent (e.g., Nitrobenzene)

Skraup synthesis pathway for the 1,5-naphthyridine core.
Challenges in Synthesizing this compound via the Skraup Reaction

While the Skraup synthesis is effective for producing the parent 1,5-naphthyridine ring, its application to the direct synthesis of this compound is challenging. The harsh, strongly acidic and oxidizing conditions of the reaction are often incompatible with the carboxylic acid functional group. Therefore, this method is more suitable for preparing the core naphthyridine scaffold, which can then be functionalized in subsequent steps to introduce the carboxylic acid group.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.

Parameter Gould-Jacobs Reaction Friedländer Annulation Skraup Synthesis
Starting Materials 3-Aminopyridine, Diethyl ethoxymethylenemalonate[1]2-Amino-3-formylpyridine (or related ketone), Diethyl malonate[5]3-Aminopyridine, Glycerol, Oxidizing agent[7]
Key Advantages Well-established, reliable for 4-hydroxy derivatives, good yields.[1]Convergent, allows for diverse substitutions.Direct formation of the naphthyridine core from simple starting materials.[7]
Key Challenges High cyclization temperatures, potential for byproducts.[9]Availability of the substituted 2-aminopyridine-3-aldehyde, potential for side reactions.Harsh reaction conditions, often low yields, not suitable for direct carboxylation.[2]
Typical Yields Moderate to goodVariable, depends on substrates and conditionsOften low to moderate

Conclusion and Future Perspectives

The synthesis of this compound remains an active area of research, driven by the continued importance of this scaffold in drug discovery. The Gould-Jacobs reaction stands out as a highly reliable and well-documented method for accessing the key 4-hydroxy-1,5-naphthyridine-3-carboxylic acid intermediate. The Friedländer annulation offers a more convergent and flexible approach, provided the requisite starting materials are accessible. While the Skraup synthesis is a classic method for forming the core naphthyridine ring, its harsh conditions limit its direct applicability for preparing the title compound.

Future research in this area will likely focus on the development of milder and more efficient catalytic systems for these classical reactions, as well as the exploration of novel synthetic methodologies that offer improved step economy and functional group tolerance. The continued innovation in synthetic organic chemistry will undoubtedly lead to even more elegant and practical routes to this vital medicinal chemistry building block.

References

1,5-Naphthyridine-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1,5-Naphthyridine-3-carboxylic Acid Derivatives

Abstract

The 1,5-naphthyridine core, particularly when functionalized with a 3-carboxylic acid moiety, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for developing highly specific therapeutic agents. Derivatives of this core exhibit a remarkable breadth of biological activities, functioning as potent anticancer and antibacterial agents. This guide provides an in-depth exploration of the primary mechanisms of action associated with this chemical class, moving beyond a simple recitation of facts to explain the causal links between molecular structure, target engagement, and cellular response. We will dissect the distinct ways these compounds interact with key cellular machinery—specifically topoisomerases and bacterial DNA gyrase—to exert their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile and clinically significant class of molecules.

The 1,5-Naphthyridine Scaffold: A Tale of Two Targets - Eukaryotic and Prokaryotic

The therapeutic utility of a this compound derivative is not inherent to the core itself but is defined by the specific chemical groups appended to it. These substitutions dictate the molecule's ultimate biological target and, consequently, its mechanism of action. Broadly, these derivatives can be classified into two major therapeutic categories based on their primary targets:

  • Eukaryotic Topoisomerase Inhibitors: These compounds are primarily developed as anticancer agents. By targeting the enzymes that manage DNA topology in human cells (Topoisomerase I and II), they introduce catastrophic levels of DNA damage into rapidly dividing cancer cells, triggering cell cycle arrest and apoptosis.

  • Prokaryotic Topoisomerase (Gyrase/Topoisomerase IV) Inhibitors: These derivatives are designed as antibacterial agents. They selectively target the bacterial analogues of topoisomerases, enzymes that are essential for bacterial DNA replication and survival but are sufficiently distinct from their human counterparts to allow for selective toxicity.

This guide will examine these mechanisms in detail, providing the underlying biochemical principles, supportive quantitative data, and validated experimental protocols for their investigation.

Mechanism I: Anticancer Activity via Topoisomerase II Poisoning

The most clinically advanced 1,5-naphthyridine derivatives in oncology function as Topoisomerase II (Topo II) poisons. The exemplar for this mechanism is Voreloxin (formerly SNS-595, also known as Vosaroxin), a first-in-class anticancer quinolone derivative.[1][2]

The Molecular Target: Topoisomerase II

Topoisomerase II is a critical enzyme in eukaryotic cells, responsible for resolving the topological challenges that arise during DNA replication, transcription, and chromosome segregation. It functions by creating transient, enzyme-linked double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through the gap, before re-ligating the break. This elegant process is essential for relieving supercoiling and untangling intertwined chromosomes.

The Poisoning Mechanism: A Two-Step Assault

Voreloxin's mechanism is not simply enzyme inhibition; it is a more insidious process known as "poisoning." It converts a vital enzyme into a cellular toxin that actively damages the genome.[3][4] This occurs through a coordinated, two-step process:

  • DNA Intercalation: Voreloxin's planar naphthyridine core inserts itself between the base pairs of the DNA double helix.[1][5] This intercalation is not random; it shows a preference for GC-rich DNA regions, a feature that distinguishes it from other Topo II inhibitors like the anthracyclines.[1][2]

  • Cleavage Complex Stabilization: The presence of the intercalated drug traps the Topoisomerase II enzyme in its intermediate state, covalently bound to the 5' ends of the DNA at the site of the double-strand break. This ternary drug-DNA-enzyme structure is known as the "cleavage complex." By stabilizing this complex, Voreloxin prevents the enzyme from completing its catalytic cycle and re-ligating the DNA break.[3][4][6]

Cellular Consequences: From Checkpoint Activation to Apoptosis

The accumulation of these stabilized cleavage complexes, which are effectively permanent DNA double-strand breaks, triggers a cascade of cellular responses:

  • G2 Cell Cycle Arrest: The presence of extensive DNA damage activates cellular DNA damage response (DDR) pathways. Checkpoint kinases are activated, leading to a halt in the cell cycle, predominantly in the G2 phase, to allow time for repair.[3][4][5]

  • Induction of Apoptosis: In rapidly dividing cancer cells, the sheer number of Voreloxin-induced DNA breaks overwhelms the repair machinery. This irreparable damage serves as a potent signal for programmed cell death, or apoptosis.[3][7] The apoptotic cascade is executed by effector caspases, such as caspase-3, which dismantle the cell.[6]

The entire mechanistic pathway can be visualized as a logical sequence of events.

Voreloxin_Mechanism Voreloxin Voreloxin Intercalation DNA Intercalation Voreloxin->Intercalation Binds DNA Nuclear DNA (GC-Rich Regions) DNA->Intercalation TopoII Topoisomerase II CleavageComplex Stabilized Ternary Cleavage Complex TopoII->CleavageComplex Poisons Intercalation->CleavageComplex Traps DSBs Accumulation of DNA Double-Strand Breaks CleavageComplex->DSBs Leads to G2Arrest G2 Cell Cycle Arrest DSBs->G2Arrest Triggers Apoptosis Apoptosis (Programmed Cell Death) DSBs->Apoptosis Induces

Caption: Voreloxin's mechanism of action pathway.

Quantitative Data: In Vitro Cytotoxicity

The potency of Voreloxin has been demonstrated across a wide range of cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell proliferation, is a key metric.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid Leukemia~0.1[3]
MV4-11Acute Myeloid Leukemia~0.1[1]
K562Chronic Myeloid Leukemia~0.2[6]
HCT-116Colon Carcinoma0.04 - 0.97[7]
NCI/ADR-RESOvarian (Drug-Resistant)0.04 - 0.97[7]
KBNasopharyngeal Carcinoma0.04 - 0.97[7]

Note: IC50 values can vary based on experimental conditions and assay duration.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This biochemical assay is fundamental to confirming that a compound's activity is mediated through the direct inhibition of Topoisomerase II.

Principle: Topo II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

  • ATP solution (10 mM)

  • Test compound (Voreloxin) and vehicle control (DMSO)

  • Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose gel (1%) in TBE buffer with an intercalating dye (e.g., ethidium bromide or SYBR Safe)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes. For a standard 20 µL reaction, add:

    • 13 µL nuclease-free water

    • 2 µL 10x Assay Buffer

    • 1 µL supercoiled DNA (e.g., at 0.25 µg/µL)

    • 1 µL test compound at various concentrations (or DMSO vehicle)

    • 1 µL ATP solution (final concentration 0.5 mM)

  • Enzyme Addition: Add 2 µL of Topoisomerase II enzyme to each tube to initiate the reaction. Include a "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Image the gel under UV light. The supercoiled DNA (substrate) will migrate faster than the relaxed DNA (product). In the presence of an effective inhibitor, the DNA will remain in its supercoiled form.

Mechanism II: Antibacterial Activity via Gyrase/Topoisomerase IV Inhibition

While the 1,8-naphthyridine scaffold of nalidixic acid is the historical foundation of quinolone antibiotics, derivatives of the 1,5-naphthyridine isomer have also been developed as potent Novel Bacterial Topoisomerase Inhibitors (NBTIs).[8][9]

The Molecular Targets: DNA Gyrase and Topoisomerase IV

Bacteria possess two essential type II topoisomerases:

  • DNA Gyrase: Unique to prokaryotes, DNA gyrase introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating the initiation of replication. It is the primary target in many Gram-negative bacteria.[10][11]

  • Topoisomerase IV: This enzyme's primary role is to decatenate (unlink) daughter chromosomes following DNA replication, allowing them to segregate into daughter cells. It is the primary target in many Gram-positive bacteria.[8][10]

The ability of a compound to inhibit both enzymes is a highly desirable trait, as it can broaden the antibacterial spectrum and lower the frequency of resistance development.[8]

The Inhibition Mechanism: Halting Replication and Segregation

Similar to their anticancer counterparts, antibacterial naphthyridines act by stabilizing the enzyme-DNA cleavage complex.[12]

  • Complex Binding: The drug binds to the complex formed between the enzyme (Gyrase or Topo IV) and the bacterial DNA.

  • Ligation Inhibition: This binding event prevents the re-ligation of the DNA strands that the enzyme has cleaved. For gyrase, this results in double-strand breaks, while NBTIs can stabilize single-strand breaks.[11][13]

  • Replication Fork Collapse: The stalled cleavage complexes act as physical roadblocks to the DNA replication machinery, leading to replication fork collapse and the cessation of DNA synthesis.[14]

  • SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, a global DNA damage repair system. However, overwhelming damage leads to the induction of programmed cell death pathways, resulting in a bactericidal effect.[11]

Antibacterial_Mechanism Naphthyridine 1,5-Naphthyridine Antibacterial CleavageComplex Stabilized Cleavage Complex Naphthyridine->CleavageComplex Binds & Stabilizes Gyrase DNA Gyrase / Topo IV Gyrase->CleavageComplex DNA Bacterial DNA DNA->CleavageComplex ReplicationBlock DNA Replication Blocked CleavageComplex->ReplicationBlock Causes SOS SOS Response Triggered ReplicationBlock->SOS Induces Death Bacterial Cell Death SOS->Death Leads to

Caption: Antibacterial mechanism of 1,5-naphthyridine derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

For antibacterials, potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Compound ClassTarget BacteriaMIC (µg/mL)Reference
7-substituted 1,5-Naphthyridine AnalogsS. aureus<0.008 - 4[9]
7-substituted 1,5-Naphthyridine AnalogsE. coli0.12 - >64[9]
1,8-Naphthyridine Derivative (Compound 14)S. aureus ATCC 259231.95[15]
1,8-Naphthyridine Derivative (Compound 14)E. coli ATCC 259221.95[15]

Note: Data for 1,8-naphthyridine derivatives is included for context, as they share the same molecular targets.

Experimental Protocol: DNA Gyrase Supercoiling Assay

Principle: DNA gyrase, in the presence of ATP, actively introduces negative supercoils into relaxed circular DNA. An inhibitor prevents this supercoiling activity. The different topoisomers can be resolved by agarose gel electrophoresis.

Materials:

  • E. coli DNA Gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322, prepared by treating supercoiled plasmid with Topoisomerase I)

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • Test compound and vehicle control (DMSO)

  • Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose gel (1%) in TBE buffer with an intercalating dye

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reconstitution: If subunits A and B are separate, reconstitute the holoenzyme according to the manufacturer's instructions.

  • Reaction Setup: On ice, prepare reaction tubes. For a 30 µL reaction, add:

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Assay Buffer components

    • Test compound at various concentrations (or DMSO vehicle)

    • Nuclease-free water to near final volume

  • Enzyme Addition: Add DNA Gyrase enzyme to initiate the reaction. Include a "no enzyme" control (which will show the relaxed DNA band) and a "no drug" positive control (which will show the supercoiled product).

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until adequate separation is achieved.

  • Visualization: Image the gel. The relaxed DNA starting material migrates slower than the supercoiled product. An effective inhibitor will result in a band corresponding to the relaxed DNA substrate.

Mechanism III: Antiproliferative Activity via Topoisomerase I Inhibition

A third, distinct anticancer mechanism has been identified for certain 1,5-naphthyridine derivatives: the inhibition of Topoisomerase I (Topo I).[16][17]

4.1. The Molecular Target: Topoisomerase I

Unlike Topo II, Topo I relieves torsional stress in DNA by creating transient single-strand breaks. It nicks one strand, allows the DNA to rotate, and then reseals the nick. This activity is vital during transcription and replication.

4.2. The Inhibition Mechanism

Similar to the well-known Topo I inhibitor camptothecin, these 1,5-naphthyridine derivatives are believed to function by trapping the Topo I-DNA cleavage complex.[16] This prevents the re-ligation of the single-strand break. When a replication fork encounters this stabilized complex, it causes the single-strand break to be converted into a permanent, cytotoxic double-strand break, leading to cell death.[17]

References

An In-depth Technical Guide to 1,5-Naphthyridine-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,5-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 1,5-naphthyridine-3-carboxylic acid and its analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is designed to be a thorough resource, offering detailed experimental protocols, quantitative biological data, and insights into the structure-activity relationships (SAR) and mechanisms of action that govern the efficacy of this important class of compounds.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six possible isomers, with the 1,5-isomer being a key building block in the development of novel therapeutics.[1] The great interest in 1,5-naphthyridines is driven by their diverse biological activities, which include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[1] The this compound core, in particular, serves as a versatile template for the design of potent and selective modulators of various biological targets. This guide will delve into the chemistry and pharmacology of this core and its derivatives, providing the foundational knowledge necessary for its application in drug discovery and development.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[2]
Molecular Weight 174.16 g/mol [2]
CAS Number 90418-64-7[2]
Appearance Solid[2]
SMILES OC(=O)c1cnc2cccnc2c1[2]
InChI 1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13)[2]

Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through a multi-step sequence involving the Gould-Jacobs reaction, followed by hydrolysis.

The Gould-Jacobs Reaction: A Cornerstone in Naphthyridine Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives and has been successfully adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[3] The reaction proceeds in two main stages: the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal intramolecular cyclization.[3]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Causality: This protocol outlines the synthesis of the key ester intermediate. The reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) forms a vinylogous amide, which upon heating in a high-boiling solvent, undergoes a 6-electron electrocyclization to form the dihydronaphthyridine ring system.[3]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

Procedure:

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like ethanol to afford the desired ester.

Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the title compound is the hydrolysis of the ethyl ester. This is typically achieved through saponification with a base, followed by acidification to protonate the carboxylate.[4][5]

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

Causality: This protocol describes the conversion of the ethyl ester to the final carboxylic acid. The ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt, which is then neutralized with acid to yield the desired product.

Materials:

  • Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Saponification: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux for several hours (e.g., 16 hours) until the hydrolysis is complete.

  • Acidification: The reaction mixture is cooled, and the pH is adjusted to approximately 3 with hydrochloric acid.

  • Isolation: The precipitated 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is collected by filtration, washed with water, and dried.

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The aromatic protons of the naphthyridine core are expected to appear in the downfield region of the spectrum. The carboxylic acid proton will be observed as a broad singlet at a chemical shift greater than 10 ppm.[6]

  • ¹³C NMR Spectroscopy: The aromatic carbons typically resonate between 120-155 ppm, while the carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a chemical shift greater than 165 ppm.[6]

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1700-1730 cm⁻¹.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z 174. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the carboxyl group (M-45).[6]

Key Biological Activities and Therapeutic Potential

Derivatives of the 1,5-naphthyridine core have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: Topoisomerase Inhibition

A significant area of investigation for 1,5-naphthyridine derivatives is their potential as anticancer agents.[7] Many of these compounds exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[8][9] By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[2]

  • The C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a substituent at the C-2 position, have been identified as important for cytotoxicity against various cancer cell lines.[10][11]

  • The presence of halogen atoms in substituents at the C-3 position has been correlated with potent anticancer effects.[12]

Diagram: Mechanism of Topoisomerase I Inhibition

Topoisomerase_I_Inhibition cluster_normal Normal Catalytic Cycle cluster_inhibition Inhibition by 1,5-Naphthyridine Analog DNA Supercoiled DNA TopI Topoisomerase I DNA->TopI Binding Cleavage_Complex TopI-DNA Cleavage Complex TopI->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Inhibitor 1,5-Naphthyridine Analog Stabilized_Complex Stabilized TopI-DNA -Inhibitor Complex Relaxed_DNA->DNA Dissociation Inhibitor->Stabilized_Complex Binding Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine analogs.

Experimental Protocol: Topoisomerase I Inhibition Assay (Plasmid-Based)

Causality: This assay is designed to identify compounds that inhibit the catalytic activity of topoisomerase I or stabilize the cleavage complex. The conversion of supercoiled plasmid DNA to its relaxed form by the enzyme is monitored by agarose gel electrophoresis.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 5x Loading dye

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Adjust the volume with distilled water.

  • Enzyme Addition: Add purified topoisomerase I to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding the loading dye. For detecting cleavage complexes, add SDS followed by proteinase K digestion.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA compared to the control indicates inhibition.

Inhibition of TGF-β Type I Receptor (ALK5)

Several 1,5-naphthyridine derivatives have emerged as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[13][14] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[13] By inhibiting ALK5, these compounds can block the downstream signaling cascade.

CompoundTargetIC₅₀ (nM)Reference
Compound 15 ALK5 Autophosphorylation6[14]
Compound 19 ALK5 Autophosphorylation4[14]

Diagram: TGF-β/ALK5 Signaling Pathway and Inhibition

TGFB_Pathway cluster_receptor Receptor Complex TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Complexes with SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor 1,5-Naphthyridine Analog Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine analogs.

Experimental Protocol: ALK5 Kinase Assay (ADP-Glo™ Format)

Causality: This assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate. A decrease in ADP production in the presence of a test compound indicates inhibition.[3][15]

Materials:

  • Recombinant human TGFβR1 (ALK5)

  • TGFBR1 Peptide Substrate

  • ATP

  • 5x Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds

Procedure:

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor at various concentrations to the appropriate wells.

  • Reaction Initiation: Add diluted ALK5 kinase to the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to all wells, which terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Antibacterial Activity

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[13][16] These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[17]

  • A narrow range of substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine core is tolerated for optimal antibacterial activity.[18]

  • An alkoxy group (e.g., methoxy) or a cyano group at C-2, and a halogen or hydroxyl group at C-7, appear to be favorable for activity.[18]

Compound ClassOrganismMIC (µg/mL)Reference
Dioxane-linked 1,5-naphthyridine derivativesVarious bacteria12.5–100[13]
Guanidinomethyl 1,5-naphthyridine derivative (18)S. aureus (MSSA)-[19]
Guanidinomethyl 1,5-naphthyridine derivative (18)S. aureus (MRSA)-[19]
Guanidinomethyl 1,5-naphthyridine derivative (18)E. faecalis (VRE)-[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][14][16][20]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of potent biological activities make them an attractive starting point for the development of novel therapeutics for a variety of diseases, including cancer and infectious diseases. Future research in this area should focus on:

  • Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships for various biological targets.

  • Mechanism of Action Studies: Further elucidation of the molecular mechanisms by which these compounds exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Modification of the core scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

An In-depth Technical Guide to 1,5-Naphthyridine-3-carboxylic acid (CAS 90418-64-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. Derivatives of 1,5-naphthyridine have shown significant promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents, making them a focal point of intensive research in drug discovery and development.[1][2][3] This guide provides a comprehensive technical overview of 1,5-Naphthyridine-3-carboxylic acid, a key derivative that serves as a versatile building block for the synthesis of novel therapeutic candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 90418-64-7[4]
Molecular Formula C₉H₆N₂O₂[4]
Molecular Weight 174.16 g/mol [4]
Appearance Solid (form)[4]
InChI Key BWIFRKKQXKCKQQ-UHFFFAOYSA-N[4]
SMILES OC(=O)c1cnc2cccnc2c1[4]

Further experimental data such as melting point and solubility in various solvents are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process, often commencing with the construction of the naphthyridine core followed by functional group manipulation. A prevalent strategy involves the synthesis of an ester precursor, which is subsequently hydrolyzed to the desired carboxylic acid.[1][5]

Core Synthesis: The Gould-Jacobs Reaction

A foundational method for constructing the 1,5-naphthyridine skeleton is the Gould-Jacobs reaction.[5] This reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization. This approach is highly valued for its reliability and versatility in generating substituted 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylates, which are key intermediates.[5]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (A Precursor)

This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key intermediate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[5]

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, like ethanol, to remove residual diphenyl ether.[5]

Final Step: Hydrolysis to this compound

The ester functionality of the synthesized precursor is then hydrolyzed to yield the final carboxylic acid. This is a standard and efficient transformation in organic synthesis.[1]

Experimental Protocol: Hydrolysis of Ethyl 1,5-Naphthyridine-3-carboxylate

Materials:

  • Ethyl 1,5-naphthyridine-3-carboxylate (or a related ester precursor)

  • Sodium hydroxide (or Lithium hydroxide)

  • Ethanol (or a mixture of THF and water)

  • Hydrochloric acid

Procedure:

  • Saponification: The ester is dissolved in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water. An aqueous solution of a base, typically sodium hydroxide or lithium hydroxide, is added.[6] The reaction mixture is stirred, often with heating (reflux), for a period of 1 to 5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][7]

  • Acidification: After cooling the reaction mixture to room temperature, the solvent may be partially removed under reduced pressure. The resulting aqueous solution is then acidified, typically with 1M hydrochloric acid, until the pH is acidic (around 3-4).[7]

  • Isolation: The precipitated this compound is collected by filtration, washed with water to remove any inorganic salts, and then dried to afford the final product.[7]

G cluster_0 Core Synthesis (Gould-Jacobs) cluster_1 Hydrolysis 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Heat Cyclization Cyclization Intermediate->Cyclization High Temp. (e.g., 250°C) Ester_Precursor Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Cyclization->Ester_Precursor Hydrolysis_Step Saponification Ester_Precursor->Hydrolysis_Step Acidification Acidification Hydrolysis_Step->Acidification 1. NaOH/EtOH 2. Cool Final_Product This compound Acidification->Final_Product HCl (aq)

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated, publicly available spectrum for this specific compound is not readily found, the expected spectral data can be inferred from the analysis of the parent 1,5-naphthyridine and related carboxylic acid-containing heterocycles.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 120-160 ppm. The carbonyl carbon of the carboxylic acid is characteristically deshielded and will appear at a chemical shift greater than δ 165 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected around 1700-1730 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).

Reactivity and Use as a Synthetic Intermediate

The reactivity of this compound is dictated by the interplay of the electron-deficient naphthyridine ring system and the versatile carboxylic acid functionality.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations, including:

    • Esterification: Conversion to esters through reaction with alcohols under acidic conditions or using coupling agents.

    • Amide Coupling: Formation of amides by reaction with amines using peptide coupling reagents (e.g., EDC, HOBt). This is a widely used strategy for generating libraries of bioactive compounds.[8]

    • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

    • Conversion to Acyl Halides: Transformation into the more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

  • Reactions on the Naphthyridine Ring: The electron-deficient nature of the pyridine rings makes the 1,5-naphthyridine core susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or after conversion of a hydroxyl group to a better leaving group (e.g., a halide).

G cluster_0 Derivatization Pathways Start This compound Ester Ester Derivatives Start->Ester Esterification (R-OH, H⁺) Amide Amide Derivatives Start->Amide Amide Coupling (R-NH₂, Coupling Agents) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., LiAlH₄) Acyl_Halide Acyl Halide Start->Acyl_Halide Halogenation (e.g., SOCl₂)

Caption: Key derivatization reactions of this compound.

Applications in Drug Discovery

While specific biological activity data for this compound itself is limited in the public domain, its role as a key synthetic intermediate is well-established. The broader class of 1,5-naphthyridine derivatives has demonstrated significant therapeutic potential.

  • Anticancer Activity: Numerous 1,5-naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes like topoisomerase II, which is essential for DNA replication and repair.[9]

  • Antimicrobial Activity: The naphthyridine scaffold is a well-known pharmacophore in the development of antibacterial agents. While the 1,8-naphthyridine core of nalidixic acid is more famous, derivatives of 1,5-naphthyridine have also shown promising activity against a range of Gram-positive and Gram-negative bacteria.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, rooted in established organic reactions, provides access to a versatile scaffold that can be readily derivatized. The proven biological activities of the broader 1,5-naphthyridine class underscore the importance of this compound as a starting point for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists looking to explore the rich chemistry and therapeutic potential of this important molecule.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,5-Naphthyridine-3-carboxylic Acid from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1,5-Naphthyridine-3-carboxylic acid, a key building block for drug discovery, starting from the readily available precursor, 3-aminopyridine. The synthetic strategy employs the robust and reliable Gould-Jacobs reaction, which proceeds through three key stages: initial condensation, high-temperature thermal cyclization, and subsequent saponification.[4][5] This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, characterization data, and critical safety considerations, designed for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

The synthesis of functionalized naphthyridines is a cornerstone of modern medicinal chemistry.[2] Among the various isomers, the 1,5-naphthyridine core is of particular interest. The introduction of a carboxylic acid moiety at the 3-position provides a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

While several methods exist for constructing the naphthyridine ring system, such as the Skraup or Friedländer reactions, the Gould-Jacobs reaction offers a highly effective and direct route to 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylates from 3-aminopyridine.[4][6] This approach is advantageous as it directly installs the necessary carbon framework for the target carboxylic acid.

This protocol is structured to guide the user through:

  • Condensation: The initial nucleophilic substitution reaction between 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

  • Cyclization: A high-temperature, uncatalyzed thermal cyclization to form the bicyclic naphthyridine core.

  • Saponification: The final hydrolysis of the ethyl ester to yield the desired carboxylic acid.

Reaction Mechanism: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives, which readily tautomerize to the more stable 4-oxo form.[7] The reaction sequence, when applied to 3-aminopyridine, proceeds as follows:

  • Nucleophilic Attack & Elimination: The amino group of 3-aminopyridine acts as a nucleophile, attacking the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[8]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization upon heating. This step involves the pyridine nitrogen attacking one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to form the aromatic 1,5-naphthyridine ring system. This high-energy step is typically the rate-limiting step and requires significant thermal input.[9]

  • Saponification: The resulting ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleave the ester and form the sodium carboxylate salt. Subsequent acidification protonates the salt, yielding the final this compound product.[7]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_reactants Reactants 3-Aminopyridine 3-Aminopyridine DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl 2-((pyridin-3-ylamino)methylene)malonate DEEM->Intermediate CyclizedEster Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (e.g., >200 °C) (-EtOH) FinalProduct This compound CyclizedEster->FinalProduct Saponification (NaOH) then Acidification (HCl)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )Moles (mmol)EquivalentsAmount
3-Aminopyridine462-08-894.1150.01.04.71 g
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.2255.01.111.89 g (10.8 mL)
Dowtherm™ A (or Diphenyl ether)8004-13-5~166--50 mL
Sodium Hydroxide (NaOH)1310-73-240.001503.06.0 g
Hydrochloric Acid (HCl), conc.7647-01-036.46--As needed (~15 mL)
Ethanol (EtOH)64-17-546.07--For recrystallization
Deionized Water (H₂O)7732-18-518.02--As needed

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, thermometer, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel, and standard laboratory glassware.

Critical Safety Precautions
  • 3-Aminopyridine: This substance is highly toxic if swallowed, in contact with skin, or if inhaled.[10] It can cause skin and serious eye irritation.[11] Always handle 3-aminopyridine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12][13]

  • High Temperatures: The cyclization step requires high temperatures (>200 °C). Ensure the apparatus is set up securely and away from flammable materials. Use a heating mantle and a temperature controller for precise heat management.

  • Strong Acid/Base: Concentrated HCl and NaOH are corrosive. Handle with care and appropriate PPE.

Step-by-Step Synthesis Workflow

Workflow Experimental Workflow start Start step1 Step 1: Condensation 3-Aminopyridine + DEEM Heat at 110-120 °C start->step1 step2 Step 2: Cyclization Add Dowtherm A Heat to 240-250 °C step1->step2 Intermediate formed step3 Step 3: Saponification Cool, add aq. NaOH Reflux step2->step3 Cyclized ester formed step4 Step 4: Isolation Filter hot solution Acidify filtrate with HCl step3->step4 Carboxylate salt formed step5 Step 5: Purification Collect crude product by filtration Recrystallize from Ethanol/Water step4->step5 Precipitation end Final Product: This compound step5->end

Caption: A streamlined workflow for the synthesis of this compound.

Part 1: Condensation – Formation of the Enamine Intermediate

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and reflux condenser.

  • To the flask, add 3-aminopyridine (4.71 g, 50.0 mmol).

  • Via a dropping funnel, add diethyl ethoxymethylenemalonate (11.89 g, 55.0 mmol) dropwise to the 3-aminopyridine over 15 minutes. The mixture is typically stirred without a solvent at this stage.

  • Heat the reaction mixture in an oil bath to 110-120 °C for 2 hours. During this time, ethanol will distill off as the condensation reaction proceeds. The reaction mixture will become a thick oil or paste.

Part 2: Thermal Cyclization

  • After the initial condensation, allow the mixture to cool slightly (to ~80-90 °C).

  • Carefully add Dowtherm A (50 mL) to the flask to act as a high-boiling solvent.

  • Increase the heating to bring the mixture to a steady reflux at 240-250 °C. Maintain this temperature for 30-45 minutes. Causality Note: This high temperature is crucial to overcome the activation energy barrier for the intramolecular cyclization.[9]

  • Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane) to confirm the disappearance of the intermediate.

  • Once complete, remove the heat source and allow the reaction mixture to cool to below 100 °C.

Part 3: Saponification and Isolation

  • While the mixture is still warm (~80 °C), carefully pour it into a beaker containing a solution of sodium hydroxide (6.0 g, 150 mmol) in 150 mL of water.

  • Transfer the aqueous mixture back to a clean flask and heat at reflux for 1 hour to ensure complete hydrolysis of the ethyl ester.

  • The resulting solution may contain some insoluble polymeric material. Filter the hot solution through a pad of celite to obtain a clear, dark filtrate.

  • Cool the filtrate in an ice bath and acidify it slowly by adding concentrated hydrochloric acid dropwise with stirring. The target product will precipitate out as a solid. Check the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Stir the suspension in the ice bath for another 30 minutes to maximize precipitation.

Part 4: Purification

  • Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a solid.

  • Dry the final product in a vacuum oven at 60 °C. The expected yield is typically in the range of 60-75%.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values are typically >300 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, COOH), 9.2-9.0 (m, 2H, Ar-H), 8.8 (s, 1H, Ar-H), 8.4 (dd, 1H, Ar-H), 7.8 (dd, 1H, Ar-H). Note: Exact shifts may vary.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~166.0 (C=O), 154.0, 149.0, 145.0, 140.0, 137.0, 128.0, 125.0, 122.0.

  • Mass Spectrometry (ESI-MS): For C₉H₆N₂O₂, the calculated m/z is 174.04. Expected [M+H]⁺ = 175.05, [M-H]⁻ = 173.03.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in CyclizationInsufficient temperature or time.Ensure the reaction temperature reaches at least 240 °C. Monitor by TLC and extend the reaction time if the intermediate persists.
Dark, Tarry ProductPolymerization or degradation due to excessive heat or reaction time.Adhere strictly to the recommended reaction time. Ensure the hot filtration step is performed efficiently to remove insoluble tars before acidification.
Incomplete SaponificationInsufficient base or reflux time.Use at least 3 equivalents of NaOH and ensure the reflux period is at least 1 hour. Confirm ester disappearance by TLC or ¹H NMR if necessary.
Product Fails to PrecipitateInsufficient acidification or product is too soluble.Add more acid to ensure pH is below 3. If solubility is an issue, concentrate the solution under reduced pressure before cooling.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound from 3-aminopyridine using the Gould-Jacobs reaction. By carefully controlling the reaction parameters, particularly the high temperature required for cyclization, this method provides good yields of a key intermediate for pharmaceutical research. The provided step-by-step instructions, mechanistic insights, and safety data serve as a comprehensive resource for chemists in the field of drug development and heterocyclic synthesis.

References

Application Notes & Protocols: A Researcher's Guide to the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a "privileged" heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, nitrogen-containing framework is a cornerstone in the design of a multitude of pharmacologically active agents, with derivatives demonstrating significant antimicrobial, anticancer, and anti-inflammatory properties.[1] The development of robust and versatile synthetic routes to this scaffold is therefore of paramount importance for drug discovery professionals.

Among the classical methods, the Gould-Jacobs reaction stands out as a reliable and straightforward strategy for constructing the 4-hydroxy-1,5-naphthyridine system.[1][2] This reaction, traditionally used for quinoline synthesis, has been effectively adapted to access the naphthyridine core, which serves as a crucial intermediate for further functionalization.[3] This guide provides an in-depth examination of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis, detailing the underlying mechanism, offering step-by-step experimental protocols, and discussing the critical parameters for success.

Reaction Mechanism: A Stepwise Annulation Strategy

The Gould-Jacobs synthesis of 1,5-naphthyridines is fundamentally a two-stage process: an initial condensation followed by a high-temperature intramolecular cyclization.[1] The reaction sequence provides a powerful method for annulating a new pyridine ring onto a 3-aminopyridine precursor.

The mechanism proceeds as follows:

  • Nucleophilic Addition-Elimination (Condensation): The synthesis begins with the nucleophilic attack of the amino group of a 3-aminopyridine derivative onto the electrophilic β-carbon of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester. This is followed by the elimination of ethanol, yielding a stable vinylogous amide intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[1][4]

  • Thermal Electrocyclization: The critical ring-forming step requires significant thermal energy. The intermediate undergoes a 6-π electron electrocyclization at high temperatures (typically ~250 °C), forming the second pyridine ring.[1][4] This step is the hallmark of the Gould-Jacobs reaction and necessitates the use of high-boiling point solvents.

  • Tautomerization: The cyclized product rapidly tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridine aromatic system (which exists in equilibrium with its 4-oxo tautomer).[1][3]

Expert Rationale: The choice of 3-aminopyridine as the starting material is strategic; its geometry ensures the formation of the 1,5-fused ring system. DEEM is an ideal partner as it provides the three-carbon chain required to complete the six-membered ring, conveniently installing a hydroxyl group at the 4-position and an ester at the 3-position, which can be retained or removed in subsequent steps.[2]

Gould_Jacobs_Mechanism Figure 1: Gould-Jacobs Reaction Mechanism cluster_intermediate Intermediate Formation cluster_product Cyclization & Tautomerization Aminopyridine 3-Aminopyridine Intermediate Vinylogous Amide Intermediate Aminopyridine->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Dihydronaphthyridine Intermediate->Cyclized High Temp (Δ) 6-π Electrocyclization Product 4-Hydroxy-1,5-naphthyridine (Final Product) Cyclized->Product Tautomerization

Caption: Figure 1: Gould-Jacobs Reaction Mechanism.

Experimental Protocols & Methodologies

Successful execution of the Gould-Jacobs reaction requires careful control of temperature and reaction time. Below are detailed protocols for both conventional thermal heating and a modern microwave-assisted approach.

Protocol 1: Conventional Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol is a well-established, two-step procedure involving the initial formation of the intermediate followed by thermal cyclization in a high-boiling solvent.[3]

Part A: Synthesis of Diethyl 2-((pyridin-3-ylamino)methylene)malonate (Intermediate)

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-aminopyridine (9.4 g, 0.1 mol, 1.0 equiv.) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 equiv.).

  • Condensation Reaction: Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a homogenous, viscous oil.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: 50% Ethyl Acetate in Hexane], observing the consumption of 3-aminopyridine.

  • Work-up (Intermediate): Allow the mixture to cool to room temperature. The resulting crude oil is typically used directly in the next step without further purification.

Part B: Thermal Cyclization

  • Solvent Preparation: In a separate 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, preheat a high-boiling point solvent such as diphenyl ether or Dowtherm A (100 mL) to 240-250 °C.[3]

  • Cyclization Reaction: Add the crude intermediate from Part A dropwise or in small portions to the vigorously stirred, preheated solvent over 30 minutes. Maintain the temperature at 240-250 °C. Evolution of ethanol will be observed.

  • Reaction Completion: After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes to ensure complete cyclization.

  • Product Isolation: Allow the reaction mixture to cool to below 100 °C. The product will precipitate from the solvent. Add hexane (100 mL) to facilitate further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (2 x 50 mL) and then with ethyl acetate (2 x 30 mL) to remove residual solvent and impurities.

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Scientist's Note (Trustworthiness): The temperature control during cyclization is the most critical parameter.[5] Temperatures below 230 °C will result in incomplete reaction, while temperatures exceeding 260 °C can lead to decomposition and byproduct formation, reducing the final yield and purity. Portion-wise addition of the intermediate to the hot solvent is crucial to maintain temperature and control the rate of ethanol evolution.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant improvement by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[6][7]

  • Reagent Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-aminopyridine (0.94 g, 10 mmol, 1.0 equiv.) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol, 1.1 equiv.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes.

  • Cooling and Isolation: After the reaction is complete, cool the vial to room temperature using compressed air. The product will often solidify upon cooling.

  • Purification: Add ice-cold acetonitrile or ethyl acetate (5 mL) to the vial. Break up the solid with a spatula, and collect the product by vacuum filtration. Wash the solid with cold solvent (2 x 3 mL) and dry under vacuum.

Expert Rationale: The microwave method combines the condensation and cyclization into a single, efficient step. The high pressure generated within the sealed vessel allows for temperatures well above the solvent's boiling point to be reached quickly and uniformly, accelerating the rate-limiting cyclization step.[7]

Experimental_Workflow Figure 2: General Experimental Workflow Start Start Materials: 3-Aminopyridine DEEM Condensation Step 1: Condensation (Formation of Intermediate) Start->Condensation Cyclization Step 2: Cyclization (High Temp / Microwave) Condensation->Cyclization Workup Step 3: Work-up & Isolation (Cooling, Precipitation, Filtration) Cyclization->Workup Product Final Product: Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Workup->Product

Caption: Figure 2: General Experimental Workflow.

Comparative Data of Synthetic Methodologies

The choice of methodology can significantly impact reaction outcomes. The following table summarizes the key parameters for the described protocols.

ParameterMethod 1: Conventional ThermalMethod 2: Microwave-Assisted
Starting Materials 3-Aminopyridine, Diethyl ethoxymethylenemalonate3-Aminopyridine, Diethyl ethoxymethylenemalonate
Key Conditions 1. Condensation: 110-120 °C, 2h2. Cyclization: 240-250 °C, 1h in Dowtherm AOne-pot reaction: 250 °C, 10-15 min
Typical Yields 60-75%70-85%
Primary Advantages Scalable, does not require specialized equipmentExtremely fast, high efficiency, often cleaner reaction profile
Challenges Requires very high temperatures, use of difficult-to-remove high-boiling solvents, long reaction timesRequires a dedicated microwave reactor, scalability may be limited by vessel size

Subsequent Transformations: Accessing the Carboxylic Acid

The resulting ethyl ester is a valuable handle for further modification. A common subsequent step is hydrolysis to the corresponding carboxylic acid, a key building block for many pharmaceutical agents.[5][8]

Protocol 3: Saponification to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

  • Reaction Setup: Suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (0.05 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Hydrolysis: Heat the mixture to reflux for 4-16 hours, until the reaction appears complete by TLC.[8]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

Protocol for the Synthesis of 1,5-Naphthyridine-3-Carboxylic Acid Esters: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant pharmacological activities.[1] Derivatives of 1,5-naphthyridine-3-carboxylic acid esters, in particular, have garnered substantial interest within the medicinal chemistry community due to their versatile biological profile, which includes antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their structural resemblance to quinolones and other bioactive heterocycles allows them to function as effective scaffolds in the design of novel therapeutic agents. The strategic placement of the nitrogen atoms in the 1,5-naphthyridine ring system influences its electronic properties and hydrogen bonding capabilities, making it a key pharmacophore in interacting with various biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound esters, with a focus on providing detailed, field-proven protocols and explaining the causality behind the experimental choices to empower researchers in their drug discovery endeavors.

Primary Synthetic Strategies: A Comparative Overview

The construction of the 1,5-naphthyridine ring system is most commonly achieved through cyclization reactions. Among the various established methods, the Gould-Jacobs reaction and the Friedländer annulation are the most prominent and widely utilized.[2] The choice between these methodologies often depends on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.

The Gould-Jacobs Reaction: A Robust and Versatile Approach

The Gould-Jacobs reaction is a classical and highly effective method for the synthesis of 4-hydroxy-1,5-naphthyridines, which are key precursors to the target esters.[1] This reaction sequence typically begins with the condensation of a 3-aminopyridine derivative with an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal or microwave-assisted intramolecular cyclization.[1][2]

Mechanism and Rationale: The reaction proceeds via a well-established mechanism. The initial step is a nucleophilic attack of the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[1] The subsequent high-temperature cyclization is a 6-electron electrocyclization, which forms the dihydronaphthyridine ring. This intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[1] The high temperature required for the cyclization step is a critical parameter, as it provides the necessary activation energy for the ring-closing reaction.

Workflow for the Gould-Jacobs Reaction:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Optional Step 3: Hydrolysis 3-Aminopyridine 3-Aminopyridine Intermediate Vinylogous Amide Intermediate 3-Aminopyridine->Intermediate Heat DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal or Microwave-Assisted Cyclization Intermediate->Cyclization Product_ester Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Cyclization->Product_ester Hydrolysis Hydrolysis Product_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow of the Gould-Jacobs Reaction.

The Friedländer Annulation: A Convergent and Efficient Alternative

The Friedländer synthesis offers a more convergent approach to the 1,5-naphthyridine core by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] For the synthesis of this compound esters, this typically involves the reaction of a 3-aminopyridine-4-carbaldehyde with a β-ketoester.

Mechanism and Rationale: The reaction is generally catalyzed by either an acid or a base. The initial step is a condensation reaction between the amino group of the pyridine derivative and the keto group of the β-ketoester to form an enamine or imine intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final aromatic 1,5-naphthyridine ring system. The choice of catalyst can significantly influence the reaction rate and yield. Recent advancements have focused on developing greener and more efficient protocols using catalysts like ionic liquids or solvent-free conditions, often coupled with microwave irradiation to reduce reaction times.[4]

Workflow for the Friedländer Annulation:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration Amino-aldehyde 3-Aminopyridine-4-carbaldehyde Intermediate Enamine/Imine Intermediate Amino-aldehyde->Intermediate Acid or Base Catalyst Ketoester β-Ketoester Ketoester->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Final_Product This compound ester Cyclization->Final_Product

References

Application Notes & Protocols: Strategic Functionalization of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, is a cornerstone "privileged scaffold" in medicinal chemistry. Its rigid structure and the precise orientation of its nitrogen atoms allow for multifaceted interactions with biological targets, leading to a wide spectrum of potent biological activities.[1][2] Derivatives have been identified as inhibitors of TGF-β type I receptor (ALK5), topoisomerase I, and various kinases, with applications spanning oncology, infectious diseases, and antiviral therapies.[1][3][4]

However, the inherent electronic properties of the 1,5-naphthyridine core—specifically the electron-deficient nature of the two pyridine rings—present unique challenges for its synthetic manipulation. Achieving regioselective functionalization is non-trivial and requires a carefully chosen strategy.[5] This guide provides a detailed overview of modern, field-proven methodologies for the targeted functionalization of this critical scaffold, explaining the causality behind experimental choices and providing actionable protocols for immediate laboratory application.

Part 1: Foundational Synthesis of the 1,5-Naphthyridine Core

Before functionalization, the core must be assembled. The Gould-Jacobs reaction is a classic and robust method for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine skeleton, a versatile precursor for further modifications.[1][2]

Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate via Gould-Jacobs Reaction

This protocol outlines the synthesis of a key intermediate that can be subsequently hydrolyzed, decarboxylated, and chlorinated to provide a versatile scaffold for nucleophilic substitution reactions.

Causality: This two-step, one-pot procedure first involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then subjected to high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether to form the bicyclic ring system.[1]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (for subsequent hydrolysis, if needed)

  • Hydrochloric acid (for subsequent hydrolysis, if needed)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC until the starting aminopyridine is consumed.

  • Cyclization: In a separate flask equipped with a condenser and a thermometer, heat diphenyl ether to 250 °C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature at ~250 °C for 30-60 minutes. The product will begin to precipitate upon formation.

  • Work-up: Allow the reaction mixture to cool to room temperature. The precipitated solid can be diluted with hexane to facilitate filtration. Collect the product by vacuum filtration, wash thoroughly with hexane and then ethanol to remove residual diphenyl ether.

  • Purification: The collected solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or DMF.

Part 2: Navigating Regioselectivity in Functionalization

The primary challenge in modifying the 1,5-naphthyridine core is controlling the site of reaction. The two nitrogen atoms deactivate the rings towards electrophilic attack and direct nucleophiles to specific positions. The choice of methodology is paramount for achieving the desired constitutional isomer.[5]

Logical Workflow for Functionalizing the 1,5-Naphthyridine Core

G start 1,5-Naphthyridine Core q1 Is a leaving group (e.g., Halogen) present? start->q1 sub_path Nucleophilic Aromatic Substitution (SNAr) (Amines, Alkoxides) q1->sub_path  Yes cross_coupling Transition Metal Cross-Coupling (Suzuki, Buchwald, etc.) q1->cross_coupling no_lg_path Direct Functionalization q1->no_lg_path No metalation Directed Deprotonation -Metalation (Knochel Conditions) no_lg_path->metalation ch_activation Direct C-H Activation (Pd, Ru Catalysis) no_lg_path->ch_activation

Caption: Strategic decision-making for functionalizing the 1,5-naphthyridine core.

Part 3: Key Functionalization Methodologies & Protocols

A. Halogenation and Nucleophilic Aromatic Substitution (SNAr)

A robust and widely used two-stage strategy involves the conversion of a naphthyridinone (e.g., from a Gould-Jacobs synthesis) to a halo-naphthyridine, which then serves as an electrophilic substrate for SNAr reactions.

Causality: The conversion of the carbonyl group of a naphthyridinone into a chloride using reagents like phosphorus oxychloride (POCl₃) installs an excellent leaving group.[2] The electron-withdrawing nature of the ring nitrogens activates this position for attack by nucleophiles, such as amines or alkoxides, enabling the facile synthesis of diverse derivatives.[2]

Protocol 2: Chlorination of a Naphthyridinone and Subsequent Amination

Step 1: Synthesis of 2-Chloro-1,5-naphthyridine

  • Materials: 1,5-Naphthyridin-2(1H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure: In a flask equipped with a reflux condenser, carefully add 1,5-naphthyridin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until pH > 8. The product will precipitate.

  • Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: SNAr with an Amine Nucleophile

  • Materials: 2-Chloro-1,5-naphthyridine, desired amine (e.g., pyrrolidine), a non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure: To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in DMF, add the amine (1.2-1.5 eq) and cesium carbonate (2.0 eq). Heat the reaction mixture to 110 °C.[2] The reaction can be performed conventionally or under microwave irradiation to accelerate the process.[2]

  • Work-up: After completion (monitored by TLC or LC-MS), cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the desired 2-amino-1,5-naphthyridine derivative.

B. Regioselective Metalation and Trapping with Electrophiles

Direct deprotonation using strong, non-nucleophilic bases is a powerful method for creating a nucleophilic carbon center at a specific position, which can then be quenched with an electrophile. The regioselectivity is highly dependent on the metalating agent used.[5][6] The work of Knochel et al. demonstrated that different metal-TMP (TMP = 2,2,6,6-tetramethylpiperidyl) bases can selectively functionalize the C4, C2, and C8 positions.[2][6]

Regioselectivity in Directed Metalation of 1,5-Naphthyridine

Caption: Influence of metalating agent on regioselectivity.[6]

Protocol 3: C4-Iodination of 1,5-Naphthyridine via Magnesiation

Causality: The use of TMP₂Mg·2LiCl provides a highly selective magnesiation at the C4 position. The resulting magnesium-naphthyridine species is a potent nucleophile that reacts efficiently with electrophiles like iodine.[2][6]

Materials:

  • 1,5-Naphthyridine

  • TMP₂Mg·2LiCl (prepared in situ or used as a solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous Na₂S₂O₃ solution

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1,5-naphthyridine (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Metalation: Cool the solution to the specified temperature (e.g., -10 °C). Add the solution of TMP₂Mg·2LiCl (1.1 eq) dropwise. Stir the mixture for 1-2 hours at this temperature to ensure complete metalation.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Cool the metalated naphthyridine solution to -78 °C and slowly add the iodine solution via cannula. Stir for 30 minutes at -78 °C and then allow to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to reduce excess iodine. Add saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain 4-iodo-1,5-naphthyridine.

C. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for forming C-C and C-N bonds. A halo- or triflyloxy-naphthyridine is required as the electrophilic partner. The Suzuki-Miyaura coupling is a premier example, used to introduce aryl or heteroaryl substituents.[2]

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality: This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, to couple an organoboron reagent (boronic acid or ester) with an organohalide. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the halo-naphthyridine, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Materials:

  • 4-Iodo-1,5-naphthyridine (from Protocol 3) or other halo-naphthyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Setup: To a flask, add the 4-iodo-1,5-naphthyridine (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 4-aryl-1,5-naphthyridine product.

D. Direct C-H Activation/Arylation

Direct C-H activation is an atom-economical strategy that avoids the pre-functionalization step of halogenation.[7][8] These reactions often require a directing group to achieve high regioselectivity, guiding a transition metal catalyst (e.g., Pd, Ru) to activate a specific C-H bond.[5] While synthetically elegant, optimization of catalysts, ligands, and conditions is often required to control selectivity.[5]

Conceptual Workflow:

  • Substrate Design: The 1,5-naphthyridine substrate may require a directing group installed at a position adjacent to the C-H bond targeted for functionalization.

  • Catalyst System: A transition metal catalyst (e.g., Pd(OAc)₂) and a suitable ligand are chosen.

  • Reaction: The substrate is reacted with an arylating agent (e.g., an aryl halide or diazonium salt) under optimized conditions of temperature and solvent.

  • Selectivity Challenge: A common challenge is achieving high regioselectivity, as multiple C-H bonds are available for activation.[5] Troubleshooting may involve modifying the directing group or screening different catalysts and ligands.[5]

Summary Data Table

Functionalization StrategyTarget Position(s)Key ReagentsAdvantagesKey Considerations
SNAr C2, C4, C6, C8POCl₃, Amines, AlkoxidesHigh yields, broad scope of nucleophilesRequires pre-functionalization to a naphthyridinone.
Directed Metalation C4, C2, C8 (Reagent Dependant)TMP-metal bases (Mg, Zn, Li), ElectrophilesExcellent, predictable regioselectivity.[6]Requires strictly anhydrous/inert conditions.
Suzuki Coupling C2, C3, C4, etc.Halo-naphthyridine, Boronic acid, Pd catalystExcellent for C-C bonds, high functional group toleranceRequires pre-halogenated substrate.
Direct C-H Activation VariableNaphthyridine, Aryl halide, Pd/Ru catalystAtom economical, avoids pre-functionalizationRegioselectivity can be a significant challenge.[5]

References

Application Notes and Protocols: 1,5-Naphthyridine-3-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of 1,5-naphthyridine-3-carboxylic acid derivatives as potential anticancer therapeutics. The unique heterocyclic scaffold of 1,5-naphthyridine has positioned it as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This document provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore found in numerous biologically active molecules. Its rigid structure and the specific positioning of nitrogen atoms allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. In the context of oncology, derivatives of this compound have garnered significant attention for their ability to target various hallmarks of cancer.[4][5] Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes involved in DNA replication and repair, such as topoisomerases, to the modulation of key signaling pathways that govern cell proliferation, survival, and differentiation.[6][7] Several derivatives have shown potent inhibitory activity against protein kinases like Fibroblast Growth Factor Receptors (FGFR), Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), and Casein Kinase 2 (CK2), which are often dysregulated in various cancers.[8][9][10]

This guide provides field-proven protocols for the synthesis of a representative compound and the subsequent in vitro evaluation of its anticancer efficacy, focusing on cell viability, apoptosis induction, and cell cycle perturbation.

Synthesis of a Representative 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid

A foundational method for constructing the 1,5-naphthyridine core is the Gould-Jacobs reaction.[11] This reaction involves the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the pyridone ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Protocol 2.1: Two-Step Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis of a 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, a key intermediate for further derivatization.

Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture at 120-130°C for 2 hours. The initial condensation reaction forms an intermediate, diethyl ((pyridin-3-ylamino)methylene)malonate.

  • For the cyclization step, add the reaction mixture to a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes. The 4-oxo-1,4-dihydro-1,5-naphthyridine ring system is formed during this thermal cyclization.

  • Allow the mixture to cool to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with petroleum ether or hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.

  • The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Step 2: Hydrolysis to 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid

  • Suspend the ethyl ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[12]

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_synthesis Synthesis Workflow cluster_bioeval Biological Evaluation A 3-Aminopyridine + Diethyl Ethoxymethylenemalonate B Condensation (120-130°C) A->B C Cyclization in Diphenyl Ether (250°C) B->C D Precipitation & Filtration C->D E Ethyl 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylate D->E F Hydrolysis (NaOH, Reflux) E->F G Acidification (HCl) F->G H Final Product: 4-Oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylic acid G->H I Cell Viability Assays (MTT / XTT) H->I Test Compound J Apoptosis Assay (Annexin V / PI) H->J Test Compound K Cell Cycle Analysis (Propidium Iodide) H->K Test Compound

Caption: General workflow for synthesis and subsequent biological evaluation.

In Vitro Anticancer Activity Evaluation

A crucial step in drug discovery is the initial in vitro screening to assess the compound's effect on cancer cells.[13][14] The following protocols describe standard assays to determine cytotoxicity, pro-apoptotic activity, and effects on the cell cycle.

Protocol 3.1: Cell Viability Assessment (MTT/XTT Assays)

Cell viability assays are foundational for determining the cytotoxic or cytostatic effects of a compound.[15] The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is typically proportional to the number of viable cells.[15][16]

Principle:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in living cells to a purple, insoluble formazan product.[15][17] A solubilization step is required before reading the absorbance.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and making the protocol simpler and more suitable for high-throughput screening.[15]

Methodology (XTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic (typically <0.5%).[15] Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations.

  • Controls: It is critical to include the following controls:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used.

    • Medium Blank: Culture medium without cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling agent.

  • Reagent Addition: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

start Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add 1,5-Naphthyridine Derivatives & Controls incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_xtt Add XTT Reagent Mixture to Wells incubate2->add_xtt incubate3 Incubate 2-4h (Color Development) add_xtt->incubate3 read Measure Absorbance (450-500 nm) incubate3->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Experimental workflow for the XTT cell viability assay.
Compound ID Substitution Pattern A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM) HCT116 (Colon) IC₅₀ (µM)
NAPH-001R = H> 50> 50> 50
NAPH-002R = 4-Fluorophenyl5.2 ± 0.87.1 ± 1.14.8 ± 0.6
NAPH-003R = 3,4-Dichlorophenyl1.8 ± 0.32.5 ± 0.41.5 ± 0.2
NAPH-004R = 4-Methoxyphenyl15.6 ± 2.120.3 ± 3.518.9 ± 2.8
Doxorubicin(Reference Drug)0.8 ± 0.10.5 ± 0.080.6 ± 0.1
Table 1: Representative cytotoxicity data (IC₅₀ values) for a hypothetical series of this compound derivatives.

Protocol 3.2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if cell death occurs via apoptosis, flow cytometry is a powerful tool.[18] The Annexin V/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Principle:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[19]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[20]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the 1,5-naphthyridine derivative at concentrations around the IC₅₀ value for an appropriate duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (provided in commercial kits) at a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • FITC signal is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

Data Interpretation: The results are typically displayed as a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V⁻ / PI⁻): Viable cells.

  • Lower-Right (Annexin V⁺ / PI⁻): Early apoptotic cells.

  • Upper-Right (Annexin V⁺ / PI⁺): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V⁻ / PI⁺): Necrotic cells (often due to mechanical damage).

An effective anticancer agent should show a significant increase in the population of cells in the lower-right and upper-right quadrants compared to the untreated control.

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis.[21] Flow cytometry with PI staining is the standard method for analyzing DNA content and cell cycle distribution.[22]

Principle: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted from a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a (4N) DNA content.

  • Sub-G1 Peak: A peak appearing to the left of the G1 peak, representing apoptotic cells with fragmented DNA.[18]

Methodology:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (3.2).

  • Cell Harvesting: Harvest all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred as it preserves DNA integrity.[23]

  • Storage: Store the fixed cells at 4°C for at least 2 hours (or overnight).

  • Rehydration & Staining: Centrifuge the fixed cells at 300 x g for 10 minutes. Discard the ethanol and resuspend the pellet in 500 µL of a PI staining solution. A typical solution contains:

    • Propidium Iodide (e.g., 50 µg/mL)

    • RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

    • A non-ionic detergent like Triton X-100 (e.g., 0.1%) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. DNA content is measured on a linear scale, and doublet discrimination should be applied to exclude cell aggregates.[24]

Data Interpretation: The data is presented as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase compared to the untreated control.

Proposed Mechanism of Action: Kinase Inhibition

While some naphthyridine derivatives act as topoisomerase inhibitors, a prominent mechanism of action for many newer derivatives is the inhibition of protein kinases crucial for cancer cell signaling.[1][8] For example, derivatives have shown potent, nanomolar affinity for the Fibroblast Growth Factor Receptor (FGFR) kinase family.[9] Aberrant FGFR signaling is a known driver in many tumor types.

Caption: Inhibition of the FGFR signaling pathway by a 1,5-naphthyridine derivative.

Inhibition of the FGFR kinase domain prevents the autophosphorylation of the receptor upon ligand binding. This blocks the recruitment and activation of downstream signaling adaptors and enzymes like FRS2 and PLCγ, ultimately suppressing pro-survival pathways such as the RAS/MAPK (RAF-MEK-ERK) cascade. The downstream effect is a reduction in cell proliferation and survival, and potentially the induction of apoptosis, consistent with the observations from the in vitro assays described above.

References

Application Notes & Protocols: Evaluating the Antimicrobial Activity of 1,5-Naphthyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical scaffolds with unique mechanisms of action. Naphthyridines, heterocyclic compounds comprising two fused pyridine rings, have emerged as a pharmacologically significant scaffold.[1][2] Specifically, the 1,5-naphthyridine core, functionalized with a 3-carboxylic acid moiety, represents a promising framework for developing new antimicrobial agents effective against a spectrum of pathogens, including multidrug-resistant strains.[1][3]

This document serves as a comprehensive guide, providing both the theoretical underpinnings and detailed, field-proven protocols for the synthesis and evaluation of 1,5-naphthyridine-3-carboxylic acid analogs. We will delve into their primary mechanism of action, provide robust methodologies for quantifying their antimicrobial efficacy, and outline essential procedures for assessing their cytotoxic profile—a critical step in determining therapeutic potential.

The Molecular Target: Inhibition of Bacterial Type IIA Topoisomerases

The primary antibacterial mechanism for many quinolone and naphthyridinone compounds, including this compound derivatives, is the inhibition of bacterial type IIA topoisomerases.[2][4] These enzymes, namely DNA gyrase and topoisomerase IV, are essential for bacterial survival as they manage DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for initiating DNA replication. Its inhibition is the main mechanism of action against Gram-negative bacteria.

  • Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition is the predominant mechanism of action against many Gram-positive bacteria.

The 1,5-naphthyridine core acts as a bioisostere for the quinolone scaffold, binding to the enzyme-DNA complex. This stabilizes the transient double-strand breaks created by the enzymes, leading to a cascade of events including the cessation of DNA replication and the induction of the SOS response, ultimately resulting in rapid, concentration-dependent bacterial cell death. This mode of action is typically bactericidal.[3]

Mechanism_of_Action cluster_bacterium Bacterial Cell Naphthyridine 1,5-Naphthyridine Analog DNA_Gyrase DNA Gyrase / Topo IV Naphthyridine->DNA_Gyrase Binds to Complex Ternary Complex (Drug-Enzyme-DNA) Naphthyridine->Complex DNA Bacterial DNA DNA_Gyrase->DNA Cleaves DNA_Gyrase->Complex DNA->Complex Replication DNA Replication Blocked Complex->Replication Stabilizes breaks, prevents re-ligation Death Bacterial Cell Death Replication->Death Leads to

Caption: Mechanism of bacterial topoisomerase inhibition by 1,5-naphthyridine analogs.

General Synthesis Strategy

A common and effective route for synthesizing the this compound core is a variation of the Gould-Jacobs reaction. This involves the condensation of an aminopyridine derivative with a diethyl ethoxymethylenemalonate (or similar malonic ester derivative), followed by a thermal cyclization and subsequent saponification.

Protocol 1: Synthesis of a Representative this compound Analog

This protocol outlines a general two-step synthesis. Note: This is a representative procedure and may require optimization for specific analogs. All steps should be performed in a fume hood with appropriate personal protective equipment.

Step A: Cyclization to form the Ethyl Ester Intermediate

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture at 130-140°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: This initial condensation forms the key intermediate.

  • Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A and heat to 240-250°C for 30-60 minutes. Causality: The high temperature facilitates the intramolecular cyclization to form the naphthyridine ring system.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with a non-polar solvent (e.g., hexane or ether), and dried.

Step B: Saponification to the Carboxylic Acid

  • Hydrolysis: Suspend the ethyl ester intermediate from Step A in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC). Causality: The basic conditions hydrolyze the ethyl ester to the corresponding carboxylate salt.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Purification: The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product.

Protocols for Antimicrobial Efficacy Testing

The cornerstone of evaluating a new antimicrobial agent is determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[5][6][7]

Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[5][8]

Materials & Equipment:

  • Test 1,5-naphthyridine analogs, stock solutions prepared in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer, incubator, micropipettes.

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[5]

  • Inoculum Dilution: Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality: This standardized inoculum density is critical for the reproducibility of MIC results.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (e.g., at 128 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation: Add 10 µL of the diluted bacterial inoculum (from step 2) to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: Wells with CAMHB and inoculum only (no compound).

    • Sterility Control: Wells with CAMHB only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial that kills ≥99.9% of the initial bacterial inoculum.[3]

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from all the wells that showed no visible growth in the MIC plate.

  • Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the starting inoculum.

MIC_MBC_Workflow cluster_workflow Antimicrobial Efficacy Workflow A Prepare 0.5 McFarland Bacterial Inoculum C Inoculate wells with ~5x10^5 CFU/mL bacteria A->C B Perform 2-fold Serial Dilution of Naphthyridine Analog in 96-well plate B->C D Incubate 16-20 hours at 37°C C->D E Read MIC: Lowest concentration with no visible growth D->E F Spot-plate 10 µL from clear wells onto agar E->F For wells ≥ MIC I Calculate MBC/MIC Ratio E->I G Incubate 18-24 hours at 37°C F->G H Read MBC: Lowest concentration with no colony growth G->H H->I

Caption: Standard workflow for MIC and MBC determination.

Quantitative Data Summary & Interpretation

Organizing efficacy data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial Activity of 1,5-Naphthyridine Analogs

Compound ID R¹ Substituent R² Substituent S. aureus MIC (µg/mL) E. coli MIC (µg/mL) S. aureus MBC (µg/mL) MBC/MIC Ratio (S. aureus)
NAPH-01 H H 16 32 32 2
NAPH-02 F H 4 8 8 2
NAPH-03 H Cl 8 16 64 8

| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 | 2 |

Interpretation:

  • Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[3] In the example table, NAPH-01 and NAPH-02 are bactericidal, whereas NAPH-03 is bacteriostatic against S. aureus.

  • SAR: The data suggests that adding a fluorine atom at the R¹ position (NAPH-02) enhances potency compared to the unsubstituted parent compound (NAPH-01).

Cytotoxicity Assessment: A Critical Safety Check

A promising antimicrobial must be potent against pathogens but non-toxic to host cells.[9][10] The MTT assay is a standard colorimetric method to assess cell viability.[11]

Protocol 4: MTT Assay for Eukaryotic Cell Viability

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials & Equipment:

  • Mammalian cell line (e.g., MRC-5, HEK293).[12]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well tissue culture plates, CO₂ incubator, plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine analogs in culture medium and add them to the cells. Include a "cells only" control (vehicle, e.g., 0.5% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. Causality: This allows viable cells to metabolize the MTT.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) to determine the 50% cytotoxic concentration (CC₅₀).

Table 2: Cytotoxicity and Selectivity Index

Compound ID CC₅₀ on MRC-5 cells (µg/mL) MIC against S. aureus (µg/mL) Selectivity Index (SI = CC₅₀/MIC)
NAPH-01 >128 16 >8
NAPH-02 >128 4 >32

| NAPH-03 | 64 | 8 | 8 |

Interpretation:

  • The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic window. A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells.[12] NAPH-02 shows the most promising therapeutic potential in this example.

Conclusion

The this compound scaffold remains a highly viable starting point for the development of novel antimicrobial agents. By systematically applying the robust protocols detailed in this guide—from synthesis and primary efficacy testing (MIC/MBC) to essential safety profiling (cytotoxicity)—researchers can efficiently identify and advance lead candidates. A thorough understanding of the mechanism of action, coupled with rigorous and standardized evaluation, is paramount to progressing these promising analogs from the bench to potential clinical applications in the fight against infectious diseases.

References

Application Note: Comprehensive Characterization of 1,5-Naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,5-Naphthyridine-3-carboxylic acid is a key heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms and a carboxylic acid group make it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] The biological activities of its derivatives, including potential roles as inhibitors of enzymes like the TGF-beta type I receptor (ALK5), underscore the importance of robust analytical methods to ensure its identity, purity, and stability.[3]

This guide provides a detailed overview of the essential analytical techniques for the comprehensive characterization of this compound, offering field-proven insights and step-by-step protocols.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
CAS Number 90418-64-7[4]
Molecular Formula C₉H₆N₂O₂[4][5]
Molecular Weight 174.16 g/mol [4][5]
Appearance Solid[4]
SMILES OC(=O)c1cnc2cccnc2c1[4]
InChI Key BWIFRKKQXKCKQQ-UHFFFAOYSA-N[4]

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. The polarity imparted by the carboxylic acid and nitrogen atoms makes Reverse-Phase (RP) HPLC an ideal choice.

Causality in Method Design:
  • Column Choice: A C18 stationary phase is selected for its hydrophobic interaction with the naphthyridine ring system. The "low silanol activity" specification for columns like the Newcrom R1 helps to minimize peak tailing, which can occur due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.[6]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It serves two purposes: protonating the nitrogen atoms to ensure a single ionic species and suppressing the ionization of the carboxylic acid group. This results in a more retained, symmetrical peak shape. For LC-MS compatibility, a volatile acid like formic acid is mandatory.[6]

  • Detector: A UV detector is highly effective due to the conjugated aromatic system of the naphthyridine core, which exhibits strong chromophoric properties.

Protocol 1: Reverse-Phase HPLC for Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare 1 mg/mL Stock in Diluent (e.g., 50:50 ACN:H₂O) HPLC HPLC Injection & Separation Sample->HPLC MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseA->HPLC MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobilePhaseB->HPLC Detector UV Detector (254 nm & 330 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: Workflow for HPLC Purity Analysis.

Methodology:

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (ACN).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17.1-20 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 330 nm. The dual wavelength monitoring allows for the detection of a wider range of potential impurities.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary for analysis.

Self-Validation: The method's robustness is confirmed by consistent retention times and peak shapes across multiple injections. The use of a DAD allows for peak purity analysis by comparing spectra across a single peak, ensuring it is not co-eluting with an impurity.

Structural Elucidation: Spectroscopic Methods

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. The expected spectra are based on the analysis of the parent 1,5-naphthyridine and substituent effects.[7]

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm). The aromatic protons will be in the range of 7.5-9.5 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (>165 ppm).

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals.

Expected Spectral Data:

TechniqueExpected Chemical Shifts (δ, ppm)Rationale
¹H NMR (in DMSO-d₆)~13.0-14.0 (s, 1H, -COOH)~9.4 (s, 1H)~9.2 (d, 1H)~9.0 (d, 1H)~8.4 (d, 1H)~7.9 (dd, 1H)The carboxylic acid proton is highly deshielded. Protons adjacent to ring nitrogens (positions 2, 4, 6, 8) are shifted significantly downfield.
¹³C NMR (in DMSO-d₆)~166 (C=O)~120-155 (Aromatic C)The carbonyl carbon is characteristic. The aromatic region will contain 8 distinct signals for the naphthyridine ring carbons.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.

Protocol 3: LC-MS Analysis

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

  • Chromatography: Use the HPLC method described in Protocol 1. The formic acid mobile phase is ideal for positive ion ESI-MS.

  • MS Acquisition (Positive Ion Mode):

    • Scan for the protonated molecule [M+H]⁺.

    • Expected m/z = 175.0502.[5]

  • MS Acquisition (Negative Ion Mode):

    • Scan for the deprotonated molecule [M-H]⁻.

    • Expected m/z = 173.0356.[5]

  • Fragmentation (MS/MS): Induce fragmentation of the parent ion (e.g., [M+H]⁺) to obtain structural information. Common fragmentation patterns for aromatic carboxylic acids include the loss of H₂O (M-18) and the loss of the entire COOH group (M-45).

MS_Fragmentation M_H [M+H]⁺ m/z = 175.05 M_H2O [M+H-H₂O]⁺ m/z = 157.04 M_H->M_H2O - H₂O M_COOH [M+H-COOH]⁺ m/z = 130.05 (Naphthyridine Core) M_H->M_COOH - HCOOH

Caption: Expected ESI-MS/MS Fragmentation Pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Protocol 4: FTIR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1730 (strong)C=O stretchCarboxylic Acid
1550-1650C=C and C=N stretchesAromatic/Naphthyridine Ring
1200-1350C-O stretchCarboxylic Acid
750-900C-H out-of-plane bendingAromatic Ring
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, serving as a final check on the empirical formula and purity of the bulk sample.

Protocol 5: CHN Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dried sample.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Theoretical vs. Experimental Values:

ElementTheoretical %
Carbon (C) 62.07
Hydrogen (H) 3.47
Nitrogen (N) 16.08

An acceptable experimental result should be within ±0.4% of the theoretical values, confirming the elemental composition consistent with the molecular formula C₉H₆N₂O₂.

Integrated Characterization Workflow

The synergy of these methods provides a self-validating system for the complete characterization of this compound.

Caption: Integrated workflow for synthesis and characterization.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying chromatographic and spectroscopic methods as detailed in these protocols, researchers can confidently verify the identity, purity, and structure of this important chemical entity. This ensures data integrity and provides a solid foundation for its application in drug discovery and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,5-Naphthyridine-3-carboxylic Acid in Modern Drug Discovery

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic motif in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1] Within this esteemed class of molecules, this compound serves as a critical building block for the synthesis of more complex pharmaceutical agents. Its robust chemical architecture and versatile functional handles make it an invaluable starting material for drug development professionals.

This document provides a comprehensive guide for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into a field-proven, scalable synthetic strategy, elucidating the rationale behind procedural choices and offering detailed, step-by-step protocols to ensure reproducibility and high yield.

Synthetic Strategy: A Two-Step Approach via the Gould-Jacobs Reaction

For the large-scale production of this compound, a two-step synthetic sequence employing the Gould-Jacobs reaction is the method of choice. This classical yet highly effective reaction has been successfully adapted for the synthesis of 4-hydroxy-1,5-naphthyridines and offers a reliable and scalable route to the desired product.[1][2]

The overall synthetic pathway can be dissected into two primary stages:

  • Formation of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate: This key intermediate is synthesized via a condensation reaction between 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization.[1][3]

  • Hydrolysis to this compound: The ethyl ester intermediate is then saponified under basic conditions, followed by acidification to yield the final carboxylic acid product.[3][4]

This approach is favored for its operational simplicity, the commercial availability of starting materials, and its demonstrated scalability, with related syntheses being performed on a multi-kilogram scale.[3][5]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Hydrolysis A 3-Aminopyridine C Condensation Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization E Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate F Sodium Salt Intermediate E->F Saponification (NaOH) G This compound F->G Acidification (HCl)

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Large-Scale Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol details the synthesis of the key ester intermediate. The causality behind the high-temperature cyclization lies in the 6-electron electrocyclization mechanism, which requires significant thermal energy to overcome the activation barrier and form the stable dihydronaphthyridine ring system.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyridine94.115.0 kg53.1
Diethyl ethoxymethylenemalonate216.2312.0 kg55.5
Diphenyl ether170.2125 L-
Ethanol (for washing)46.07As needed-
Experimental Protocol
  • Condensation:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and distillation setup, charge 3-aminopyridine (5.0 kg, 53.1 mol) and diethyl ethoxymethylenemalonate (12.0 kg, 55.5 mol).

    • Heat the mixture to 110-120 °C with stirring.

    • Ethanol will begin to distill off as the condensation reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected.

    • The resulting viscous oil, the crude condensation intermediate, is used directly in the next step without further purification.

  • Thermal Cyclization:

    • In a separate, larger reactor, preheat diphenyl ether (25 L) to 250 °C with vigorous stirring.

    • Slowly add the hot condensation intermediate from the previous step to the hot diphenyl ether over a period of 1-2 hours. Maintain the temperature at 250-255 °C during the addition.

    • After the addition is complete, maintain the reaction mixture at 250-255 °C for an additional 1 hour to ensure complete cyclization.

    • Cool the reaction mixture to below 100 °C.

  • Isolation and Purification:

    • The product will precipitate out of the diphenyl ether upon cooling.

    • Filter the solid product and wash thoroughly with ethanol to remove residual diphenyl ether.

    • Dry the collected solid under vacuum at 60-70 °C to a constant weight.

    • The expected yield of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is typically in the range of 70-80%.

Part 2: Large-Scale Hydrolysis to this compound

The hydrolysis of the ethyl ester to the final carboxylic acid is a straightforward saponification reaction.[4] The use of a base promotes the nucleophilic attack of hydroxide on the ester carbonyl, leading to the formation of the carboxylate salt, which is then protonated in the final acidification step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate218.215.0 kg22.9
Sodium Hydroxide40.002.75 kg68.8
Water18.0225 L-
Concentrated Hydrochloric Acid36.46As needed-
Experimental Protocol
  • Saponification:

    • In a suitable reactor, suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (5.0 kg, 22.9 mol) in water (25 L).

    • Add sodium hydroxide (2.75 kg, 68.8 mol) to the suspension with stirring.

    • Heat the mixture to reflux (approximately 100 °C) and maintain for 16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).[4]

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to the solution with stirring to adjust the pH to approximately 3.[4]

    • The this compound will precipitate out of the solution.

    • Filter the solid product and wash with cold water until the washings are neutral.

    • Dry the product under vacuum at 80-90 °C to a constant weight.

    • The expected yield of this compound is typically greater than 90%.

Safety and Handling Considerations for Large-Scale Synthesis

  • 3-Aminopyridine: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[6] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

  • High-Temperature Operations: The thermal cyclization step is performed at high temperatures (250-255 °C). Appropriate engineering controls and safety protocols for high-temperature reactions must be in place to prevent thermal burns and control potential runaway reactions. The use of a high-boiling, thermally stable solvent like diphenyl ether is critical for safe and effective heat transfer.

  • Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care, using appropriate PPE, including chemical-resistant gloves and eye protection. Ensure adequate ventilation to avoid inhaling corrosive vapors.

Conclusion

The presented two-step synthetic protocol, centered around the Gould-Jacobs reaction, provides a robust and scalable method for the large-scale production of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers and production chemists can reliably synthesize this valuable building block for a wide range of applications in drug discovery and development. The detailed experimental procedures and causal explanations provided herein are intended to serve as a self-validating system for achieving consistent and high-quality results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 1,5-Naphthyridine-3-carboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to address the common challenges encountered during this multi-step synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical agents. The most common and well-documented route involves the Gould-Jacobs reaction to form a key intermediate, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, followed by hydrolysis to yield the final carboxylic acid. An alternative, though often more challenging, approach is the Skraup synthesis. This guide will focus primarily on the Gould-Jacobs route, with a dedicated section for the Skraup reaction.

Our goal is to provide you with the necessary information to not only execute the synthesis successfully but also to understand the underlying chemistry, enabling you to troubleshoot and optimize the process effectively.

Troubleshooting Guide: The Gould-Jacobs Approach

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinolones and their aza-analogs, the naphthyridines. However, it is not without its challenges, particularly the high-temperature cyclization step.[1] This section addresses common issues encountered during the synthesis of this compound via this method.

Question 1: Why is the yield of my initial condensation product, diethyl (3-pyridylamino)methylenemalonate, consistently low?

Answer:

Low yields in the initial condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reagents are of high purity and that the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Sub-optimal Temperature: While this step is typically performed at a lower temperature than the subsequent cyclization, an inadequate temperature can lead to a sluggish reaction. A gentle warming to around 100-120°C is often sufficient to drive the reaction to completion without promoting side reactions.

  • Side Reactions: At higher temperatures, there is a risk of premature cyclization or decomposition of the starting materials. It is a delicate balance to drive the condensation to completion without initiating the next step.

  • Work-up Losses: The product can be lost during the work-up if not performed carefully. Ensure complete extraction and minimize transfers.

Recommendation:

  • Combine 3-aminopyridine and a slight excess of DEEM (1.1 equivalents).

  • Heat the mixture at 110-120°C for 1-2 hours, monitoring by TLC until the 3-aminopyridine is consumed.

  • Allow the reaction to cool slightly before proceeding to the cyclization step. For isolation of the intermediate, cool to room temperature and purify by recrystallization from a suitable solvent like ethanol.

Question 2: The high-temperature cyclization step to form ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is giving a dark, tarry mixture with a low yield of the desired product. What is going wrong?

Answer:

This is a very common issue with the Gould-Jacobs reaction. The high temperatures required for the thermal cyclization (typically >250°C) can lead to thermal decomposition and polymerization of the starting material and product.[1]

  • Cause: The high thermal energy required for the 6-electron electrocyclization can also promote undesired side reactions, leading to the formation of polymeric byproducts and a significant decrease in the yield of the desired naphthyridine.

  • Solution:

    • High-Boiling Point Solvent: The use of a high-boiling point, inert solvent is crucial for maintaining a consistent and high temperature. Diphenyl ether or Dowtherm A are commonly used for this purpose.[1]

    • Temperature Control: Precise temperature control is critical. Overheating can drastically increase the rate of decomposition. Use a temperature controller and ensure uniform heating of the reaction vessel.

    • Reaction Time: Prolonged heating, even at the correct temperature, can lead to product degradation. The reaction should be monitored, and heating should be stopped once the cyclization is complete.

    • Microwave-Assisted Synthesis: A modern and often more efficient alternative is the use of microwave irradiation.[2] Microwave heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.

Heating MethodTypical Temperature (°C)Typical Reaction TimeReported Yield Range (%)
Conventional (Diphenyl ether)250-26030-60 min40-60
Microwave250-3005-20 min50-75
Question 3: I am struggling with the purification of the intermediate, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. It seems to be insoluble in most common organic solvents.

Answer:

The poor solubility of the ethyl ester intermediate is a known challenge. This can make purification by column chromatography difficult and can lead to co-precipitation of impurities during recrystallization.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying this intermediate. Experiment with a range of solvents and solvent mixtures. Hot dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by the addition of a co-solvent like ethanol or water upon cooling can be effective.

    • Washing: Thoroughly washing the crude solid with hot ethanol and then diethyl ether can help remove unreacted starting materials and soluble impurities.

    • Acid-Base Extraction: Although less common for the ester, a carefully controlled acid-base workup can sometimes be used to separate acidic or basic impurities.

Question 4: The final hydrolysis of the ethyl ester to this compound is incomplete or very slow. How can I improve this step?

Answer:

The hydrolysis of the ester can be challenging due to steric hindrance and the low solubility of the starting material.[3][4][5]

  • Troubleshooting the Hydrolysis:

    • Base Concentration: Increase the concentration of the sodium hydroxide or potassium hydroxide solution. A 10-20% aqueous solution is often required.

    • Temperature: Refluxing the reaction mixture is typically necessary to drive the hydrolysis to completion.

    • Co-solvent: The addition of a co-solvent like ethanol can significantly improve the solubility of the ester and accelerate the reaction. A 1:1 mixture of aqueous base and ethanol is a good starting point.

    • Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitoring by TLC is essential to determine when the starting material has been fully consumed.

    • Alternative Conditions: For extremely hindered esters, milder, non-aqueous hydrolysis methods have been reported, such as using potassium tert-butoxide in DMSO.[3]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol details the conventional thermal synthesis of the key ester intermediate.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-120°C for 1-2 hours. The reaction can be monitored by TLC to confirm the consumption of 3-aminopyridine.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250-255°C. Carefully and slowly add the crude condensation product from step 1 to the hot diphenyl ether. Maintain the temperature and continue heating for 30-45 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution. Add hexane to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hot ethanol and then with hexane to remove residual diphenyl ether and other impurities. The product can be further purified by recrystallization from a high-boiling point solvent like DMF.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Saponification: Suspend the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in a mixture of 10% aqueous NaOH (5-10 volumes) and ethanol (5-10 volumes).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH 2-3 with concentrated HCl. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.

Alternative Synthetic Route: The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridines.[6][7] It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Question 5: I am considering the Skraup synthesis as an alternative route. What are the main challenges and safety concerns?

Answer:

The Skraup synthesis is a powerful reaction but is known for being highly exothermic and potentially violent if not properly controlled.[6][8][9]

  • Major Challenges & Safety Precautions:

    • Exothermic Reaction: The reaction can become uncontrollable, leading to a rapid increase in temperature and pressure. It is crucial to have adequate cooling and to add reagents slowly and in a controlled manner. The use of a moderator like ferrous sulfate can help to control the reaction's vigor.[6]

    • Hazardous Reagents: The reaction uses concentrated sulfuric acid and strong oxidizing agents like nitrobenzene or arsenic acid, all of which are hazardous and require careful handling in a well-ventilated fume hood.

    • Tarry Byproducts: The reaction often produces a significant amount of tar, which can make product isolation and purification difficult.[10]

    • Regioselectivity: With substituted aminopyridines, there is a possibility of forming regioisomers. The conditions of the reaction can sometimes be tuned to favor one isomer over the other.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction proceeds in two main stages. First, a nucleophilic vinylic substitution occurs where the amino group of 3-aminopyridine attacks the double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an enamine intermediate. The second stage is a high-temperature 6-electron electrocyclization, which forms the dihydronaphthyridine ring. This is followed by tautomerization to the more stable aromatic 4-hydroxy-1,5-naphthyridine-3-carboxylate.[11][12]

Q2: How can I confirm the identity and purity of my final product, this compound?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and can help identify any impurities. The disappearance of the ethyl group signals from the starting ester and the appearance of a broad carboxylic acid proton signal are key indicators of a successful hydrolysis.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the disappearance of the ester C=O stretch.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q3: Are there any greener alternatives to the traditional solvents used in the Gould-Jacobs and Skraup syntheses?

A3: Yes, research is ongoing to develop more environmentally friendly synthetic methods. For the Gould-Jacobs reaction, solvent-free microwave-assisted synthesis is a promising green alternative.[2] For the Skraup synthesis, the use of ionic liquids as both solvent and catalyst has been explored to reduce the use of harsh acids and hazardous solvents.[13]

Visualizing the Process

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_purification Purification & Analysis start 3-Aminopyridine + Diethyl Ethoxymethylenemalonate intermediate Diethyl (3-pyridylamino)methylenemalonate start->intermediate Heat (110-120°C) ester_product Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate intermediate->ester_product High Temp (>250°C) or Microwave final_product This compound ester_product->final_product NaOH/EtOH, Reflux then HCl analysis NMR, MS, IR, MP final_product->analysis

Caption: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Troubleshooting Decision Tree for Low Yield in Gould-Jacobs Cyclization

Troubleshooting_Tree decision decision solution solution start Low Yield in Cyclization Step check_temp Is the temperature >250°C and stable? start->check_temp check_time Is the reaction time optimized? check_temp->check_time Yes increase_temp Increase temperature gradually check_temp->increase_temp No check_solvent Are you using a high-boiling point inert solvent? check_time->check_solvent Yes optimize_time Monitor by TLC to find optimal time check_time->optimize_time No consider_mw Consider microwave synthesis check_solvent->consider_mw Yes use_solvent Use Diphenyl Ether or Dowtherm A check_solvent->use_solvent No

Caption: A decision-making diagram for troubleshooting low yields in the Gould-Jacobs cyclization step.

References

Technical Support Center: Purification of Crude 1,5-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,5-Naphthyridine-3-carboxylic acid (C₉H₆N₂O₂).[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic compound. The guide provides in-depth, field-proven insights and troubleshooting workflows to enhance purity, yield, and efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities largely depend on the synthetic route. For instance, in syntheses involving the Gould-Jacobs reaction or similar condensations, common impurities include unreacted starting materials (e.g., 3-aminopyridine derivatives), intermediates, and by-products from side reactions like decarboxylation or incomplete cyclization.[3] If the carboxylic acid is generated from the hydrolysis of a corresponding ester, incomplete hydrolysis will leave residual ester in the crude product. High-boiling point solvents used in the reaction (e.g., Dowtherm A, DMSO) can also be significant impurities if not properly removed.[4]

Q2: Which purification method should I try first?

A2: For a carboxylic acid like this compound, acid-base extraction is an excellent and highly recommended first step.[5][6] This technique is highly selective for acidic compounds and is effective at removing neutral and basic impurities.[7] Following extraction, recrystallization is often sufficient to achieve high purity. If colored impurities or compounds with very similar polarities persist, silica gel column chromatography would be the next logical step.[8][9]

Q3: My crude product is a dark, tarry substance. Is it salvageable?

A3: Yes, often it is. Dark coloration usually indicates the presence of polymeric by-products or highly conjugated impurities. Start with an acid-base extraction. The selective extraction of your desired carboxylic acid into the aqueous basic phase will often leave a significant portion of the colored impurities behind in the organic layer.[5][7] If the color persists in the precipitated product, a subsequent recrystallization with activated charcoal may be necessary to adsorb the color bodies.

Q4: What is the expected solubility of this compound?

A4: As a polar heterocyclic carboxylic acid, it is expected to have low solubility in non-polar organic solvents (e.g., hexanes, toluene) and moderate to low solubility in moderately polar solvents (e.g., ethyl acetate, dichloromethane). It will be highly soluble in its deprotonated (salt) form in aqueous base (e.g., aqueous NaOH, NaHCO₃).[6][7] Solubility in polar protic solvents like methanol or ethanol can be expected, especially upon heating, making them potential candidates for recrystallization.[10] A comprehensive understanding of solubility is crucial for designing effective purification protocols.[11]

Purification Strategy Workflow

The following diagram outlines a general strategy for purifying crude this compound.

start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base assess1 Assess Purity (TLC, NMR) acid_base->assess1 recrystallize Recrystallize Product assess1->recrystallize Purity < 98% pure_product Pure Product assess1->pure_product Purity > 98% assess2 Assess Purity recrystallize->assess2 chromatography Perform Column Chromatography assess2->chromatography Purity < 98% / Color Present assess2->pure_product Purity > 98% assess3 Assess Purity chromatography->assess3 assess3->pure_product Combine Pure Fractions

Caption: General Purification Workflow for this compound.

Troubleshooting Guides

Acid-Base Extraction
Problem / Question Plausible Cause & Scientific Explanation Recommended Solution & Protocol
Q: An intractable emulsion formed at the organic/aqueous interface. Why, and how do I resolve it? A: Emulsions are common when fine particulates are present or when the pH is close to the pKa of the compound, leading to partial solubility in both layers. Vigorous shaking also contributes.Solution: 1. Add brine (saturated aq. NaCl) to increase the ionic strength of the aqueous layer, which helps break the emulsion. 2. Gently swirl or invert the separatory funnel instead of shaking vigorously. 3. If it persists, filter the entire mixture through a pad of Celite® to remove particulates.[12]
Q: After acidifying the aqueous layer, my product did not precipitate. What happened? A: This can occur for several reasons: 1. Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. The pH should be at least 2-3 units below the pKa of the acid.[6] 2. Product is Water-Soluble: The protonated acid may have some solubility in water, especially if the volume is large. 3. Low Concentration: The product concentration in the aqueous layer might be below its solubility limit.Solution: 1. Check the pH with litmus paper or a pH meter and add more acid (e.g., 1-6M HCl) until it is strongly acidic (pH 1-2). 2. If it still doesn't precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).[13] The product will move back into the organic phase. Then, dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[6][12]
Q: My final yield after extraction and precipitation is very low. Where did my product go? A: Product loss can occur at multiple stages: 1. Incomplete Extraction: If an insufficient amount of base was used, not all the carboxylic acid was converted to its salt and extracted. 2. Premature Precipitation: If the organic solvent used has some miscibility with water, the sodium salt of your acid may have partially precipitated and been lost during separation. 3. Multiple Extractions Needed: A single extraction is often not sufficient for complete transfer between phases.Solution: 1. Ensure you use a molar excess of the base. 2. Perform multiple extractions (e.g., 3 times) with smaller volumes of the basic solution, as this is more efficient than a single large-volume extraction. 3. Back-extract the initial organic layer with another portion of base to recover any remaining product.
Recrystallization
Problem / Question Plausible Cause & Scientific Explanation Recommended Solution & Protocol
Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: Oiling out occurs when the solute is insoluble in the solvent at high temperatures or when the solution is cooled too quickly, causing the solute to come out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute.Solution: 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that cools to room temperature overnight. 4. If it persists, try a different solvent system with a lower boiling point.
Q: No crystals have formed, even after cooling in an ice bath. What should I do? A: This indicates a supersaturated solution where nucleation has not occurred, or the solution is not saturated enough.Solution: 1. Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide a surface for crystal growth. 2. Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution to act as a template. 3. Reduce Volume: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.[14]
Q: The recrystallized product is still colored. How do I get a white solid? A: The color is due to persistent, often highly conjugated, impurities that co-crystallize with your product.Solution: Perform the recrystallization again, but this time, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Protocol: Dissolve the crude solid in the minimum amount of hot solvent, add a spatula-tip of charcoal, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[14] Then, cool the filtrate to get your purified crystals.
Column Chromatography
Problem / Question Plausible Cause & Scientific Explanation Recommended Solution & Protocol
Q: My compound is streaking/tailing on the TLC plate and the column. Why? A: Streaking is common for polar, nitrogen-containing compounds like naphthyridines, especially on acidic silica gel.[15] It can be caused by: 1. Strong Interaction: The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface. 2. Overloading: Too much sample was applied to the TLC or column. 3. Inappropriate Solvent: The chosen eluent may not be effectively solvating the compound.Solution: 1. Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or a polar modifier like methanol to the eluent system. This will compete for binding sites on the silica and improve the peak shape.[8] 2. Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel.[8][15] 3. Reduce Sample Load: Ensure the crude material is properly dissolved and loaded in a concentrated band.[14]
Q: I am getting poor separation between my product and a key impurity. A: The eluent system you have chosen does not have sufficient selectivity for the two compounds. They are moving down the column at nearly the same rate.Solution: 1. Decrease Eluent Polarity: A less polar mobile phase will increase the retention of all compounds, potentially improving the separation between them.[15] 2. Use a Gradient: Start with a low-polarity eluent and gradually increase the polarity. This can help separate compounds with close Rf values.[8][16] 3. Change Solvents: Try a completely different solvent system. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol. Different solvents interact with your compounds and the silica in unique ways, which can dramatically alter selectivity.[15]
Q: My compound appears to be stuck at the top of the column and will not elute. A: This happens when the compound is extremely polar or has very low solubility in the mobile phase being used. It is strongly adsorbed to the stationary phase.Solution: 1. Drastically Increase Eluent Polarity: Gradually increase the percentage of the highly polar solvent in your mobile phase (e.g., increase methanol in a DCM/methanol system). You may need to go as high as 10-20% methanol. 2. Add an Acidic Modifier: Since your compound is a carboxylic acid, adding a small amount of acetic acid or formic acid (~1%) to the mobile phase can help by protonating the compound and reducing its interaction with the silica gel, aiding elution.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (equal volume to the organic layer).[12][13] Stopper the funnel, invert, and vent frequently. Gently swirl or invert for 5-10 minutes to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your product will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc). Drain the organic layer.

  • Repeat Extraction: Repeat the base wash on the organic layer two more times to ensure complete extraction of the acid. Combine all aqueous layers.

  • Back Wash (Optional): Wash the combined aqueous layers once with a small amount of the organic solvent (e.g., EtOAc) to remove any remaining neutral or basic impurities.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~2).[7][12] The pure this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to remove residual water.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for similar compounds include ethanol, methanol, or isopropanol.[10] A solvent pair (e.g., ethanol/water, toluene/hexane) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration: Perform a hot filtration through fluted filter paper to remove any insoluble impurities (and charcoal, if used).[14]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surface.[14]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.2-0.4 and shows good separation from impurities.[9][14] For naphthyridine derivatives, systems like ethyl acetate/hexane or dichloromethane/methanol are common starting points.[8][16]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[8][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.[14]

  • Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[14]

Troubleshooting Logic Diagram

start Initial Purification Attempt Fails (Low Purity/Yield) q1 What was the primary method used? start->q1 extraction Acid-Base Extraction q1->extraction Extraction recrystal Recrystallization q1->recrystal Recrystallization q_ext What was the issue? extraction->q_ext q_rec What was the issue? recrystal->q_rec chrom Chromatography emulsion Emulsion q_ext->emulsion Emulsion no_ppt No Precipitate q_ext->no_ppt No Precipitate low_yield_ext Low Yield q_ext->low_yield_ext Low Yield sol_emulsion Add Brine / Filter through Celite emulsion->sol_emulsion sol_no_ppt Re-acidify / Back-extract with organic solvent no_ppt->sol_no_ppt sol_low_yield_ext Use excess base / Perform multiple extractions low_yield_ext->sol_low_yield_ext oiled_out Oiled Out q_rec->oiled_out Oiling Out no_crystals No Crystals q_rec->no_crystals No Crystals colored Still Colored q_rec->colored Colored Product sol_oiled Cool slowly / Change solvent oiled_out->sol_oiled sol_no_cry Scratch flask / Add seed crystal / Reduce volume no_crystals->sol_no_cry sol_colored Re-recrystallize with activated charcoal colored->sol_colored

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,5-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments.

Introduction to 1,5-Naphthyridine Synthesis

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, while achievable through several established methods, is often fraught with challenges ranging from low yields and poor regioselectivity to harsh reaction conditions and difficult purifications. This guide will delve into the intricacies of the most common synthetic routes and offer practical, field-proven solutions to overcome these obstacles.

Section 1: Challenges in Core Scaffold Formation via Cyclization Reactions

The construction of the bicyclic 1,5-naphthyridine core is the foundational step in any synthetic endeavor. Classical methods like the Friedländer annulation, Gould-Jacobs reaction, and Skraup synthesis are workhorses in this regard, but each comes with its own set of potential pitfalls.

Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-amino-3-acylpyridine (or aldehyde) and a compound containing a reactive α-methylene group, is a versatile method for constructing the 1,5-naphthyridine skeleton.[1][2] However, its success is highly dependent on the nature of the substrates and the reaction conditions.

FAQ 1: I am experiencing very low yields in my Friedländer synthesis of a substituted 1,5-naphthyridine. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Friedländer synthesis of 1,5-naphthyridines can often be attributed to several factors:

  • Poor Reactivity of the Carbonyl Compound: The α-methylene group of your ketone or aldehyde may not be sufficiently activated for the initial aldol-type condensation.

  • Suboptimal Catalyst: The choice of acid or base catalyst is critical. Traditional methods often employ harsh conditions which can lead to side reactions and decomposition.[3]

  • Steric Hindrance: Bulky substituents on either the aminopyridine or the carbonyl compound can impede the reaction.

  • Side Reactions: Self-condensation of the carbonyl compound or other unwanted side reactions can consume starting materials.

Troubleshooting Guide:

Parameter Recommendation Rationale
Catalyst Switch to a milder, more efficient catalyst such as propylphosphonic anhydride (T3P®) or employ an amine catalyst like pyrrolidine or the more regioselective 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO).[3][4]T3P® acts as a powerful dehydrating agent under mild conditions, driving the reaction towards the product.[3] Amine catalysts can facilitate the reaction through enamine formation, often with improved regioselectivity.[4]
Reaction Conditions If using a traditional acid or base catalyst, carefully screen the reaction temperature and concentration. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.Optimization of temperature and concentration can minimize side reactions. Microwave heating can provide rapid and uniform heating, often leading to cleaner reactions.
Substrate Reactivity If using a ketone, consider converting it to a more reactive enamine or enolate in situ before adding the aminopyridine derivative.Pre-forming a more nucleophilic species can facilitate the initial condensation step, which is often rate-limiting.

dot

Friedlander_Troubleshooting start Low Yield in Friedländer Synthesis cause1 Poor Carbonyl Reactivity start->cause1 cause2 Suboptimal Catalyst start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1 Increase Substrate Reactivity (e.g., enamine) cause1->solution1 solution2 Optimize Catalyst (e.g., T3P®, TABO) cause2->solution2 solution3 Modify Substrates (if possible) cause3->solution3 solution4 Optimize Conditions (Temp, Conc., Microwave) cause4->solution4 improvement Successful 1,5-Naphthyridine Synthesis solution2->improvement Improved Yield & Regioselectivity solution4->improvement Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Troubleshooting Focus) cluster_step3 Step 3: Aromatization/Tautomerization start 3-Aminopyridine + DEEM/Meldrum's Acid intermediate Vinylogous Amide Intermediate start->intermediate Nucleophilic Attack & Elimination thermal High-Temp Thermal (>250°C in Dowtherm A) intermediate->thermal Classical Route microwave Microwave Irradiation intermediate->microwave Alternative 1 alternative_reagent Meldrum's Acid intermediate->alternative_reagent Alternative 2 decomposition Product Decomposition thermal->decomposition Leads to product 4-Hydroxy-1,5-naphthyridine microwave->product alternative_reagent->product Buchwald_Hartwig_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Incomplete Buchwald-Hartwig Amination cause1 Catalyst Deactivation/ Poisoning start->cause1 cause2 Suboptimal Ligand/Base Combination start->cause2 cause3 Presence of Water/ Oxygen start->cause3 solution3 Increase Catalyst Loading cause1->solution3 solution1 Use Bulky Biarylphosphine Ligands (e.g., XantPhos) cause2->solution1 solution2 Screen Bases (NaOtBu, LHMDS, Cs₂CO₃) cause2->solution2 solution4 Ensure Anhydrous & Inert Conditions cause3->solution4 success Successful C-N Bond Formation solution1->success solution2->success solution3->success solution4->success

References

Technical Support Center: Troubleshooting Side Reactions in the Gould-Jacobs Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Gould-Jacobs synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this powerful synthetic transformation. The high-temperature cyclization step, while effective, is often the primary source of side reactions and yield loss. This document explains the causality behind these issues and provides field-proven strategies for optimization and control.

Workflow Overview: The Gould-Jacobs Pathway to 1,5-Naphthyridines

The synthesis begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to form the core naphthyridine scaffold.[1][2]

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_optional Optional Post-Processing A 3-Aminopyridine C Step 1: Condensation (100-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl (3-pyridylamino)methylenemalonate C->D Ethanol byproduct E Step 2: Thermal Cyclization (250-300°C) D->E High-boiling solvent (e.g., Dowtherm A) F Product: Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate E->F Ethanol byproduct G Saponification (Hydrolysis) F->G H Decarboxylation G->H I Final Product: 4-Hydroxy-1,5-naphthyridine H->I

Caption: General workflow for the Gould-Jacobs synthesis of 1,5-naphthyridines.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My cyclization reaction is incomplete. The main product isolated is the uncyclized anilidomethylenemalonate intermediate. What should I do?

A1: This is a classic issue indicating that the activation energy for the thermal 6-electron electrocyclization has not been overcome.[2][3] The cyclization requires very high temperatures, typically around 250°C.[3]

  • Probable Cause 1: Insufficient Temperature. The reaction temperature is too low to initiate efficient cyclization.

    • Solution: Gradually increase the temperature of the heating mantle or oil bath. Ensure the thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature. High-boiling solvents like Dowtherm A or diphenyl ether are used specifically to reach and maintain these high temperatures uniformly.[3]

  • Probable Cause 2: Insufficient Reaction Time. The reaction may not have been heated long enough for the conversion to complete.

    • Solution: Extend the reaction time at the target temperature (e.g., from 30 minutes to 60 minutes) while monitoring the reaction's progress by taking small aliquots for TLC or LC-MS analysis.[3] Be aware that prolonged heating can also lead to degradation.[4]

  • Alternative Strategy: Microwave Heating. Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform, and efficient heating to very high temperatures, which can dramatically shorten reaction times and improve yields by minimizing byproduct formation.[3][4]

Q2: My reaction mixture has turned into a dark, intractable tar, and the yield of the desired product is very low. How can this be prevented?

A2: The formation of dark, tarry materials is a clear sign of thermal decomposition.[3] The high temperatures required for cyclization can also degrade the starting materials, the intermediate, and the naphthyridine product itself.

  • Probable Cause 1: Excessive Temperature or Prolonged Heating. The temperature is too high, or the reaction was heated for too long, causing decomposition pathways to dominate over the desired cyclization.[4]

    • Solution: The key is to find the optimal balance between temperature and reaction time.[4] Perform small-scale optimization experiments to identify the lowest temperature and shortest time that provide a reasonable conversion rate. A thorough time-temperature study is often necessary for a new substrate.[4]

  • Probable Cause 2: Oxidative Decomposition. At high temperatures, trace amounts of oxygen can promote oxidative degradation pathways.

    • Solution: Run the reaction under an inert atmosphere.[3] Before heating, thoroughly purge the reaction flask with dry nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.

  • Probable Cause 3: Uneven Heating. Localized "hot spots" in the reaction flask can accelerate decomposition.

    • Solution: Ensure vigorous stirring and use a high-boiling solvent (e.g., Dowtherm A) to distribute the heat evenly.[3] A sand bath can often provide more uniform heating than a heating mantle.

Q3: I am using a 2-aminopyridine derivative and obtaining a mixture of two different isomeric products. Why is this happening?

A3: This is a well-documented regioselectivity issue. When using 2-aminopyridine, the cyclization of the intermediate can proceed via two competing pathways: an attack on the C3 carbon of the pyridine ring or an attack on the pyridine ring nitrogen itself.

  • Pathway A (Thermodynamic): Electrophilic attack on the C3 position leads to the desired 1,8-naphthyridine derivative. This is typically the more thermodynamically stable product.

  • Pathway B (Kinetic): Intramolecular acylation of the endocyclic pyridine nitrogen leads to a 4H-pyrido[1,2-a]pyrimidine derivative. This is often the kinetically favored product, forming faster at lower temperatures.[5]

Regioselectivity cluster_products Competing Cyclization Products Intermediate Diethyl ((pyridin-2-ylamino)methylene)malonate Naphthyridine 1,8-Naphthyridine (Thermodynamic Product) Intermediate->Naphthyridine High Temp (e.g., >450°C, FVP) Solution Phase (High Temp) Pyrimidine 4H-Pyrido[1,2-a]pyrimidine (Kinetic Product) Intermediate->Pyrimidine Lower Temp (e.g., 450°C, FVP) Kinetic Control

Caption: Competing pathways in the Gould-Jacobs reaction with 2-aminopyridine.[5]

  • Solution: Controlling the regioselectivity depends on steering the reaction towards the thermodynamic product. This generally involves using higher temperatures and longer reaction times in solution-phase synthesis to allow the kinetic product to potentially revert and form the more stable naphthyridine.[5] Flash vacuum pyrolysis (FVP) studies have shown that the pyridopyrimidine is favored at lower temperatures, while the naphthyridine becomes the major product at higher temperatures.[5]

Q4: The crude product is a viscous oil that is difficult to crystallize or purify. What are the likely impurities?

A4: A viscous, oily product suggests the presence of impurities that are inhibiting crystallization.

  • Probable Cause 1: Residual High-Boiling Solvent. Solvents like Dowtherm A or diphenyl ether have very high boiling points and can be difficult to remove completely.

    • Solution: After precipitating the crude product, ensure it is thoroughly washed with a low-boiling, non-polar solvent like hexane or petroleum ether.[3] If an oil persists, attempt to remove the residual solvent under a high vacuum with gentle heating.

  • Probable Cause 2: Presence of Tarry Decomposition Byproducts. The tar formed during the reaction is often soluble in the desired product, creating an oily mixture.

    • Solution: Column chromatography is the most effective method for separating the product from polymeric tars.[3] Alternatively, try triturating the oil with a solvent in which the product is sparingly soluble but the impurities are more soluble. This can sometimes induce crystallization.

  • Probable Cause 3: Uncyclized Intermediate. The starting intermediate may be present, contributing to the oily nature of the crude material.

    • Solution: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can often separate the more polar product from the less polar intermediate.[3] Monitor the purity of fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason for the high temperature required for cyclization?

A1: The thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization. This process involves the formation of a new sigma bond between the aniline ring and the malonate-derived side chain, leading to a dihydronaphthyridine intermediate that quickly tautomerizes to the aromatic 4-hydroxy product.[2][6] Such reactions have a significant activation energy barrier associated with achieving the correct orbital alignment in the transition state, necessitating substantial thermal energy.

Q2: What are the main advantages of using microwave irradiation over conventional heating?

A2: Microwave heating offers several key advantages for this reaction:

  • Speed: Reactions that take hours with conventional heating can often be completed in minutes.[4]

  • Efficiency and Yield: The rapid and uniform heating often leads to higher isolated yields and cleaner reaction profiles with fewer decomposition byproducts.[4]

  • Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more reproducible results.

Q3: Are there common side reactions during the initial condensation step?

A3: The initial condensation of the aminopyridine and DEEM (typically at 100-130°C) is generally a cleaner transformation than the cyclization.[3] The primary issue is an incomplete reaction. To drive the reaction to completion, it is common practice to use a slight excess (1.0-1.2 equivalents) of the malonic ester derivative and to monitor the reaction by observing the evolution of ethanol.[3]

Data Summary: Optimizing Cyclization Conditions

The following table summarizes experimental data adapted from studies on optimizing the Gould-Jacobs reaction, highlighting the critical relationship between temperature, time, and yield.[4]

EntryHeating MethodTemperature (°C)Time (min)Yield of Cyclized Product (%)Key Observation
1Microwave25030~1%Reaction is incomplete; mostly uncyclized intermediate remains.[4]
2Microwave3003028%Higher temperature improves conversion but longer time leads to some degradation.[4]
3Microwave300547%Optimal balance: high temperature and short reaction time maximize yield.[4]
4Conventional25030-60VariableEffective, but requires careful monitoring to balance conversion and degradation.[3]

Standard Experimental Protocol (Conventional Heating)

This protocol describes the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Step 1: Condensation

  • In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[3]

  • Heat the mixture in an oil bath at 120-130°C for 1-2 hours. The reaction can be monitored by the cessation of ethanol evolution.

  • Cool the mixture to room temperature. The resulting crude anilidomethylenemalonate intermediate is often a solid or viscous oil and can be used in the next step without further purification.

Step 2: Cyclization

  • To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).

  • Fit the flask with a reflux condenser and flush the system with nitrogen.

  • Heat the mixture to 250°C in a sand bath or with a heating mantle for 30-60 minutes under a nitrogen atmosphere.[3] Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Add a non-polar solvent such as hexane to the cooled mixture to precipitate the crude product.[3]

  • Collect the solid by vacuum filtration and wash thoroughly with fresh hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid to yield the pure ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[3]

References

Technical Support Center: Optimization of 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in the lab.

Introduction to 1,5-Naphthyridine Synthesis

The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3][4] The synthesis of these molecules, while well-established, can present challenges that require careful optimization of reaction conditions. The most common synthetic routes include the Friedländer annulation and the Skraup synthesis.[2][5] This guide will focus on providing practical solutions to common problems encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 1,5-naphthyridine ring system?

A1: The two most widely employed methods are the Friedländer annulation and the Skraup synthesis.[2][5] The Friedländer synthesis involves the condensation of a 2-amino-pyridine carbaldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic conditions.[6][7] The Skraup synthesis utilizes the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1][8] Other methods include intramolecular cycloadditions and transition metal-catalyzed cross-coupling reactions followed by cyclization.[1][9]

Q2: How do I choose between the Friedländer and Skraup synthesis for my target 1,5-naphthyridine?

A2: The choice of method depends largely on the availability of starting materials and the desired substitution pattern on the final product.

  • Friedländer Synthesis: This method is highly versatile and generally preferred for constructing polysubstituted 1,5-naphthyridines due to the wide variety of commercially available ketones and aldehydes that can be used as coupling partners.[10][11]

  • Skraup Synthesis: This is a more classical approach and is often used for the synthesis of unsubstituted or simply substituted 1,5-naphthyridines.[8] It can be advantageous when the corresponding 3-aminopyridine is readily available. However, the harsh reaction conditions (strong acid, high temperatures) may not be suitable for sensitive substrates.[12]

Q3: What are the key parameters to control for a successful 1,5-naphthyridine synthesis?

A3: Regardless of the method, several key parameters must be carefully controlled:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and significantly lower your yield.[13][14]

  • Catalyst: The choice and concentration of the catalyst are critical. In the Friedländer synthesis, both acid and base catalysts can be used, and the optimal choice will depend on the specific substrates.[6][15]

  • Solvent: The solvent can influence reaction rates and solubility of reactants and products. While traditional organic solvents are common, greener alternatives like water or ionic liquids have shown excellent results in some cases.[14][15]

  • Temperature: Many of these reactions are temperature-sensitive. Careful optimization of the reaction temperature is necessary to ensure complete reaction without decomposition of starting materials or products.[14][15]

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[14]

Troubleshooting Guide: The Friedländer Synthesis of 1,5-Naphthyridines

This section addresses specific issues you may encounter during the Friedländer synthesis of 1,5-naphthyridines.

Problem 1: Low or No Product Yield

Possible Cause 1: Suboptimal Catalyst

  • Explanation: The Friedländer reaction can be catalyzed by either acids or bases, and the efficiency of a particular catalyst is highly dependent on the electronic nature of the starting materials. A catalyst that is too weak may not facilitate the initial condensation, while a catalyst that is too strong could lead to side reactions or degradation.

  • Solution:

    • Screen a range of catalysts. If you are using a base catalyst like potassium hydroxide or sodium ethoxide and seeing low yields, consider trying an acid catalyst such as p-toluenesulfonic acid (p-TSA), acetic acid, or a Lewis acid like zinc chloride.[6][10]

    • Optimize catalyst loading. Start with a catalytic amount (e.g., 10 mol%) and incrementally increase the loading. In some cases, stoichiometric amounts of a weaker acid or base may be necessary.

Possible Cause 2: Inappropriate Solvent

  • Explanation: The solvent plays a crucial role in solvating the reactants and intermediates. Poor solubility of either starting material can significantly hinder the reaction rate.

  • Solution:

    • Select a solvent with appropriate polarity and boiling point. Common solvents for the Friedländer synthesis include ethanol, methanol, DMF, and DMSO.[7][16] For high-temperature reactions, a high-boiling solvent like diphenyl ether or Dowtherm A may be necessary.[17][18]

    • Consider solvent-free conditions. In some cases, running the reaction neat or with a solid-supported catalyst can be effective and simplifies purification.[10][14] Microwave-assisted synthesis under solvent-free conditions has also been shown to be highly efficient.[19]

Possible Cause 3: Incorrect Reaction Temperature

  • Explanation: The condensation and subsequent cyclization steps of the Friedländer synthesis often require heating. However, excessive heat can lead to the decomposition of starting materials or the desired product.

  • Solution:

    • Optimize the temperature. If the reaction is sluggish at a lower temperature, gradually increase it while monitoring for any signs of decomposition (e.g., color change to dark brown or black). Conversely, if you observe significant byproduct formation at a higher temperature, try running the reaction at a milder temperature for a longer duration.

Low_Yield_Troubleshooting start Low or No Yield catalyst Suboptimal Catalyst start->catalyst solvent Inappropriate Solvent start->solvent temperature Incorrect Temperature start->temperature catalyst_sol1 Screen Different Catalysts (Acid vs. Base) catalyst->catalyst_sol1 catalyst_sol2 Optimize Catalyst Loading catalyst->catalyst_sol2 solvent_sol1 Change Solvent Polarity/ Boiling Point solvent->solvent_sol1 solvent_sol2 Consider Solvent-Free/ Microwave Conditions solvent->solvent_sol2 temp_sol1 Gradually Increase Temperature temperature->temp_sol1 temp_sol2 Decrease Temperature & Increase Reaction Time temperature->temp_sol2 Side_Product_Troubleshooting start Formation of Side Products self_condensation Self-Condensation of Carbonyl Compound start->self_condensation regioselectivity Poor Regioselectivity start->regioselectivity self_condensation_sol1 Slow Addition of Carbonyl Compound self_condensation->self_condensation_sol1 self_condensation_sol2 Increase Reactivity of Aminopyridine self_condensation->self_condensation_sol2 regioselectivity_sol1 Use a Regioselective Catalyst regioselectivity->regioselectivity_sol1 regioselectivity_sol2 Temporarily Block One α-Position of Ketone regioselectivity->regioselectivity_sol2

References

Technical Support Center: A Guide to Overcoming Solubility Issues of 1,5-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1,5-Naphthyridine-3-carboxylic acid. This guide provides a comprehensive overview of the solubility challenges associated with this compound and offers practical, field-proven strategies to overcome them. Our aim is to provide you with the technical insights and methodologies necessary to ensure the successful use of this compound in your experiments.

Introduction: Understanding the Solubility Profile

This compound is a heterocyclic compound with a rigid, planar structure. This, along with its capacity for strong intermolecular hydrogen bonding, contributes to its characteristically low solubility in many common aqueous and organic solvents. Such poor solubility can present significant hurdles in a variety of applications, from organic synthesis to biological screening and formulation. This guide will walk you through a systematic approach to addressing these solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and dissolution of this compound.

Q1: What is the general solubility of this compound?

A1: this compound is generally poorly soluble in water and non-polar organic solvents. Its crystalline structure and intermolecular hydrogen bonds limit its dissolution. It shows improved solubility in polar aprotic solvents such as DMSO and DMF, particularly with the application of heat.

Q2: I'm struggling to dissolve this compound for a chemical reaction. What are my initial options?

A2: For organic reactions, begin by selecting a high-polarity aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Gentle heating to between 50-80°C can significantly aid dissolution. Always ensure that your reaction components are stable at these temperatures.

Q3: How can I enhance the aqueous solubility of this compound for use in biological assays?

A3: The most direct method to improve aqueous solubility is by adjusting the pH. As a carboxylic acid, it will deprotonate in a basic solution to form a more soluble carboxylate salt.[1][2][3] By adding a base like sodium hydroxide (NaOH) to raise the pH above the compound's pKa, you can significantly increase its solubility in aqueous buffers.[2][3]

Q4: Are there methods to increase solubility that don't involve significant pH changes?

A4: Yes, several alternative strategies can be effective. The use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous solution can enhance solubility.[4][5][6] Another powerful technique is to prepare a salt of the acid before dissolution.[7][8][9][10] Synthesizing the sodium or potassium salt of this compound can dramatically improve its water solubility.[7][9][10]

Part 2: A Systematic Troubleshooting Guide for Solubility Enhancement

This section presents a logical workflow to systematically address and resolve solubility issues with this compound.

Initial System Evaluation

Before attempting any solubility modifications, it is crucial to consider the limitations of your experimental setup:

  • Solvent Tolerance: Can your reaction or assay tolerate solvents like DMSO or DMF?

  • pH Constraints: Will your experiment be adversely affected by a high or low pH?

  • Thermal Stability: Are all components of your system stable to heating?

Workflow for Solubility Optimization

The following diagram illustrates a step-by-step process for tackling solubility problems.

Solubility_Workflow A Start: Insoluble this compound B Choose Appropriate Solvent (Aqueous vs. Organic) A->B C Apply Gentle Heating (e.g., 50-80 °C) B->C D Is Solubility Achieved? C->D E Adjust pH (for aqueous solutions) D->E No I End: Solubilized Compound D->I Yes F Introduce Co-solvents E->F G Pre-form a Salt F->G H Explore Advanced Methods (e.g., Excipients, Formulations) G->H H->I

Caption: A systematic workflow for enhancing the solubility of this compound.

Part 3: Detailed Experimental Protocols

Here, we provide detailed, step-by-step procedures for key solubility enhancement techniques.

Protocol 1: pH-Mediated Solubilization in Aqueous Solutions

This protocol describes how to increase the solubility of this compound by forming its more soluble salt in situ.

Materials:

  • This compound

  • Deionized water or appropriate aqueous buffer

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

Procedure:

  • Suspension: Create a suspension of the desired amount of this compound in your chosen aqueous medium.

  • Agitation: Begin vigorous stirring at room temperature.

  • Titration: Add the 1 M NaOH solution dropwise to the suspension.

  • Monitoring: Continuously monitor the pH. You will observe the solid dissolving as the pH increases.

  • Completion: Continue adding base until all the solid is dissolved and the pH is stable in the desired range (typically pH > 8).

  • Final Adjustment: If needed, add more buffer to reach the final target concentration.

Scientific Rationale: By increasing the pH, the carboxylic acid group (-COOH) is deprotonated to the more polar carboxylate anion (-COO⁻). This charged species has a much greater affinity for water, leading to a significant increase in solubility.[2][11]

Protocol 2: Utilizing a Co-Solvent System

This protocol details the use of a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water, buffer)

  • Co-solvent (e.g., DMSO, ethanol, PEG 400)

  • Volumetric glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution: Prepare a stock solution of your co-solvent in the primary solvent (e.g., 10% DMSO in water by volume).

  • Dissolution Attempt: Add the this compound to the co-solvent mixture.

  • Mixing: Stir the mixture thoroughly. Gentle heating may be applied if compatible with your experiment.

  • Observation: Check for complete dissolution. If the compound remains insoluble, you can incrementally increase the co-solvent concentration.

Scientific Rationale: Co-solvents decrease the overall polarity of the aqueous solution, making it a more favorable environment for the less polar regions of the this compound molecule.[4][5][12] This reduces the interfacial tension between the solute and the solvent, enhancing solubility.[4]

Protocol 3: Preparation of a Sodium Salt for Enhanced Aqueous Solubility

This protocol outlines the synthesis of the sodium salt of this compound to create a more water-soluble form of the compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol or ethanol

  • A non-polar solvent for precipitation (e.g., diethyl ether)

  • Magnetic stirrer and stir bar

  • Filtration equipment

Procedure:

  • Dissolution: Dissolve one equivalent of this compound in a minimal amount of an alcohol like methanol.

  • Base Solution: In a separate flask, dissolve one equivalent of NaOH in the same alcohol.

  • Reaction: Slowly add the NaOH solution to the stirred solution of the carboxylic acid.

  • Precipitation: The sodium salt may precipitate directly. If not, slowly add a non-polar solvent such as diethyl ether to induce precipitation.

  • Isolation: Collect the solid salt by filtration and wash with a small amount of the non-polar solvent.

  • Drying: Dry the salt under vacuum.

  • Confirmation: The resulting salt should demonstrate markedly improved solubility in water.

Scientific Rationale: The formation of a salt replaces the strong intermolecular hydrogen bonds of the carboxylic acid with more favorable ion-dipole interactions in water.[9][13] This makes the salt form significantly more soluble than the free acid.[7][10]

Part 4: Comparative Solubility Data

The following table provides an overview of the approximate solubility of this compound under various conditions. These are illustrative values and may vary with purity and specific experimental parameters.

Solvent/ConditionApproximate SolubilityRationale
Water (pH 7)< 0.1 mg/mLPractically Insoluble
Water (pH 9, with NaOH)> 10 mg/mLHigh solubility due to salt formation
Ethanol~ 1-2 mg/mLSparingly soluble
Methanol~ 2-3 mg/mLSparingly soluble
Dichloromethane< 0.1 mg/mLPractically Insoluble
Acetone~ 0.5-1 mg/mLSlightly soluble
DMSO> 20 mg/mLFreely soluble, enhanced by heat
DMF> 20 mg/mLFreely soluble, enhanced by heat

Part 5: Visualizing the Mechanism of Solubility Enhancement

The diagram below illustrates the chemical principle of pH-mediated solubility enhancement.

pH_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) A This compound -COOH B Poorly Soluble (Intermolecular H-bonding) C 1,5-Naphthyridine-3-carboxylate -COO⁻ Na⁺ A:f0->C:f0 + NaOH - H₂O D Highly Soluble (Ion-Dipole Interactions)

Caption: The effect of pH on the ionization and subsequent solubility of this compound.

References

Technical Support Center: Scaling Up 1,5-Naphthyridine-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,5-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. Our focus is on providing practical, field-tested insights to ensure the robustness and reproducibility of your experiments, from bench-scale to pilot plant production.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most established and widely used method for synthesizing this compound on a larger scale is the Gould-Jacobs reaction .[1][2] This route is favored due to the availability of starting materials and its generally reliable outcomes. The synthesis proceeds in three key stages:

  • Condensation: Reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: High-temperature ring closure of the intermediate to form ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to yield the final 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Subsequent decarboxylation can be performed if 1,5-naphthyridine is the desired product.[3]

Q2: What are the critical parameters to control during the scale-up of the Gould-Jacobs reaction for this synthesis?

A2: When scaling up the Gould-Jacobs reaction, meticulous control over several parameters is crucial to maintain yield and purity:

  • Temperature Control during Cyclization: This is arguably the most critical factor. The high temperatures required (typically around 250°C) can be challenging to manage in large reactors, and uneven heating can lead to the formation of impurities.[4]

  • Efficient Mixing: Homogeneous mixing is essential, especially during the viscous phases of the reaction, to ensure uniform heat distribution and prevent localized overheating.

  • Solid Handling: The product and intermediates often precipitate from the reaction mixture, necessitating robust filtration and washing procedures.

  • Solvent Selection: The choice of a high-boiling, inert solvent for the cyclization step is critical for safety and reaction efficiency.[5]

Q3: Are there any significant safety concerns I should be aware of when running this synthesis at a larger scale?

A3: Yes, several safety precautions are paramount. The use of high-boiling point solvents like Dowtherm A or diphenyl ether requires careful handling to avoid thermal burns and inhalation of vapors.[6] The thermal cyclization step is highly endothermic and requires significant energy input, so proper reactor design and heating controls are essential to prevent runaway reactions. Additionally, the hydrolysis step often uses strong bases like sodium hydroxide, which are corrosive and require appropriate personal protective equipment (PPE).

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may arise during the synthesis of this compound.

A. Low Yield or Incomplete Conversion

Issue: The overall yield of this compound is significantly lower than expected, or analytical monitoring shows incomplete conversion of starting materials or intermediates.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Cyclization Temperature The thermal cyclization is an electrocyclic reaction that requires a high activation energy.[5] If the temperature is too low, the reaction will be sluggish or stall. Solution: Ensure the internal temperature of the reactor reaches and is maintained at the target temperature (e.g., 250°C). Use a calibrated temperature probe placed directly in the reaction mixture.
Poor Heat Transfer in Large Reactors On a larger scale, achieving uniform heating can be difficult. "Cold spots" in the reactor will lead to incomplete cyclization.[7][8] Solution: Employ a reactor with a high-quality heating jacket and an efficient stirring mechanism to ensure even heat distribution. Consider using a solvent with excellent heat transfer properties.
Incomplete Hydrolysis of the Ester The hydrolysis of the ethyl ester to the carboxylic acid can be slow, especially if the intermediate has poor solubility in the reaction medium. Solution: Increase the concentration of the base (e.g., NaOH), extend the reaction time, or increase the reaction temperature. The addition of a co-solvent like ethanol can improve the solubility of the ester.[5]
Premature Precipitation of Reactants If the reactants or intermediates precipitate before reacting, the reaction will be incomplete. Solution: Ensure adequate solvent volume and choose a solvent system in which all components are soluble at the reaction temperature.
B. Formation of Impurities and Side Reactions

Issue: Analytical data (e.g., HPLC, NMR) indicates the presence of significant impurities in the crude or final product.

Potential Cause Explanation & Troubleshooting Steps
Thermal Decomposition At the high temperatures required for cyclization, starting materials, intermediates, or the product can decompose, leading to a complex mixture of byproducts and tar formation. Solution: Maintain strict temperature control and avoid exceeding the recommended temperature. Minimize the reaction time at the highest temperature.
Decarboxylation The carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 4-hydroxy-1,5-naphthyridine.[2][3] Solution: Once the hydrolysis is complete, cool the reaction mixture promptly. If decarboxylation is desired, it can be driven to completion by prolonged heating.[3]
Formation of Regioisomers If substituted 3-aminopyridines are used, there is a possibility of forming regioisomeric naphthyridine products.[5] Solution: The regioselectivity is influenced by both electronic and steric factors of the substituents. Careful selection of starting materials and reaction conditions can favor the desired isomer. In some cases, separation of isomers by fractional crystallization may be necessary.
Residual Starting Materials/Intermediates Incomplete conversion will result in the presence of starting materials or the ester intermediate in the final product. Solution: Optimize reaction conditions (temperature, time) for each step to ensure complete conversion. Monitor the reaction progress by TLC or HPLC.
C. Purification and Isolation Challenges

Issue: Difficulty in obtaining the final product with the desired purity, or challenges with the physical handling of the material.

Potential Cause Explanation & Troubleshooting Steps
Poor Solubility of the Product This compound and its hydroxy precursor often have low solubility in common organic solvents, making purification by column chromatography difficult.[9] Solution: Recrystallization is the most effective purification method. Experiment with different solvent systems, such as ethanol/water or DMF/water, to find the optimal conditions.[5]
Co-precipitation of Impurities Impurities with similar solubility profiles to the product may co-precipitate during isolation. Solution: Perform multiple recrystallizations. A hot filtration step during recrystallization can help remove insoluble impurities.
Handling of Fine Powders The final product is often a fine powder, which can be difficult to handle and may pose inhalation risks. Solution: Use appropriate engineering controls (e.g., fume hood, glove box) and personal protective equipment (e.g., respirator). Consider wet-cake handling to minimize dust generation.

III. Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the key stages of this compound synthesis.

A. Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation:

    • In a suitable reactor, combine 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate (DEEM).

    • Heat the mixture to 100-120°C with efficient stirring. The reaction is typically complete within 1-2 hours.

    • Monitor the reaction progress by TLC or HPLC until the 3-aminopyridine is consumed.

    • The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be isolated by cooling the reaction mixture and collecting the precipitate, or used directly in the next step.

  • Thermal Cyclization:

    • Add the intermediate from the previous step to a high-boiling solvent such as Dowtherm A or diphenyl ether in a reactor equipped with a high-torque mechanical stirrer and a reflux condenser.

    • Heat the mixture to approximately 250°C.

    • Maintain this temperature with vigorous stirring for 1-3 hours.

    • Monitor the reaction by TLC or HPLC for the disappearance of the intermediate.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid product by filtration and wash thoroughly with a suitable solvent (e.g., ethanol, hexane) to remove the high-boiling solvent.

B. Hydrolysis to 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
  • Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux (approximately 100°C) with stirring for 2-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 3-4 with hydrochloric acid. This will cause the carboxylic acid product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

C. Analytical Monitoring
  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reactions. A typical mobile phase would be a mixture of dichloromethane and methanol.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and impurities. A C18 column with a gradient of water and acetonitrile (with a modifier like formic acid or TFA) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediates and the final product.

IV. Visualization of Synthetic Pathway and Troubleshooting Logic

A. Synthetic Pathway

Synthetic_Pathway A 3-Aminopyridine + DEEM B Diethyl 2-((pyridin-3-ylamino)methylene)malonate A->B Condensation (100-120°C) C Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate B->C Thermal Cyclization (~250°C in Dowtherm A) D 4-hydroxy-1,5-naphthyridine-3-carboxylic acid C->D Hydrolysis (NaOH, Reflux)

Caption: General workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

B. Troubleshooting Logic for Low Yield in Cyclization

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is the internal reaction temperature confirmed to be 250°C? Start->Q1 A1_No Increase heating mantle temperature. Use calibrated internal probe. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Is the stirring efficient? (no stagnant zones) A1_Yes->Q2 A2_No Increase stirring speed. Use appropriate impeller for solids. Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Is thermal decomposition (darkening, tar) observed? A2_Yes->Q3 A3_Yes Reduce reaction time. Ensure no temperature overshoot. Q3->A3_Yes Yes A3_No Consider alternative high-boiling solvent. Q3->A3_No No

References

Technical Support Center: Synthesis of 1,5-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,5-Naphthyridine-3-carboxylic acid. As Senior Application Scientists, we have compiled this resource based on established synthetic methodologies and field-proven insights to help you navigate the common challenges and avoid the formation of critical impurities during your experiments.

Understanding the Synthetic Pathway: The Gould-Jacobs Reaction

The most common and reliable method for synthesizing this compound is a multi-step process based on the Gould-Jacobs reaction.[1][2] This pathway involves three key stages:

  • Condensation: The initial step is the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms the intermediate, diethyl (pyridin-3-ylamino)methylenemalonate.

  • Thermal Cyclization: The intermediate is then heated at high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce an intramolecular cyclization. This step yields ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester to the desired this compound using a base, followed by acidification.

While this method is robust, each stage presents opportunities for impurity formation. Understanding the potential side reactions and incomplete conversions is crucial for obtaining a high-purity final product.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: My final product is a mixture of isomers that are difficult to separate.

Q: I've performed the synthesis, but my analytical data (NMR and LC-MS) suggests the presence of a regioisomer. What is this impurity and how can I avoid it?

A: The most likely regioisomeric impurity is 4-hydroxy-1,7-naphthyridine-3-carboxylic acid . This arises from the thermal cyclization step. The intermediate, diethyl (pyridin-3-ylamino)methylenemalonate, has two possible sites for ring closure on the pyridine ring. While cyclization onto the 1-position is desired to form the 1,5-naphthyridine, competitive cyclization onto the 7-position can occur, leading to the 1,7-naphthyridine isomer.

Causality and Prevention:

The regioselectivity of the Gould-Jacobs reaction is highly dependent on the reaction conditions.[3]

  • Thermal Conditions: High temperatures in solution-phase reactions, especially in solvents like diphenyl ether, can lead to a mixture of isomers. The 1,5-isomer is generally the thermodynamically favored product, but the energy barrier for the formation of the 1,7-isomer can be overcome at elevated temperatures.

  • Gas-Phase Pyrolysis: Interestingly, studies have shown that gas-phase thermolysis techniques like Flash Vacuum Pyrolysis (FVP) can favor the formation of the kinetic product, which in some cases can be the undesired regioisomer.[3]

Troubleshooting Steps:

  • Optimize Cyclization Temperature: Carefully control the temperature during the cyclization step. Lowering the temperature, while potentially slowing down the reaction, may improve the regioselectivity towards the desired 1,5-isomer. A temperature optimization study is recommended.

  • Choice of Solvent: The polarity and boiling point of the solvent can influence the reaction pathway. While high-boiling aromatic ethers are common, exploring other high-temperature stable solvents might alter the isomeric ratio.

  • Purification Strategy: If a mixture of isomers is obtained, separation can be challenging due to their similar polarities.

    • Fractional Recrystallization: This can be attempted with various solvent systems. A systematic approach trying different solvents (e.g., ethanol, methanol, DMF, acetic acid) and solvent mixtures is necessary.

    • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is often the most effective method for separating regioisomers.[4]

Issue 2: My reaction seems incomplete, and I have multiple spots on my TLC.

Q: My final product shows the presence of starting materials and/or intermediates. How can I drive the reaction to completion and remove these impurities?

A: Incomplete conversion at any of the three main stages is a common source of impurities. The key impurities to look for are:

  • Unreacted 3-Aminopyridine and EMME: If the initial condensation is incomplete.

  • Diethyl (pyridin-3-ylamino)methylenemalonate: The uncyclized intermediate.

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate: The unhydrolyzed ester.

Causality and Prevention:

  • Condensation: This step is generally efficient but can be hampered by impure starting materials or insufficient heating.

  • Cyclization: This is often the most challenging step and requires high temperatures to overcome the activation energy for the intramolecular ring closure. Insufficient temperature or reaction time will result in the presence of the uncyclized intermediate.

  • Hydrolysis: Incomplete saponification of the ester can occur if the reaction time is too short, the base concentration is too low, or the temperature is insufficient.

Troubleshooting Steps:

ImpurityIdentificationPreventionRemoval
3-Aminopyridine Basic, water-soluble salt.Use a slight excess of EMME (1.1-1.2 equivalents). Ensure adequate reaction time and temperature for the condensation step.Acid wash during workup. Dissolve the crude product in an organic solvent and wash with dilute aqueous HCl. The 3-aminopyridine will form a water-soluble salt and be removed in the aqueous layer.[5]
EMME Oily, less polar than the product.Use a slight excess of 3-aminopyridine.Volatile, can be removed under high vacuum. Also removed during recrystallization of the product.
Diethyl (pyridin-3-ylamino)methylenemalonate The direct precursor to the cyclized product.Ensure the cyclization temperature is reached and maintained for a sufficient duration. Monitor the reaction by TLC or HPLC until the intermediate is consumed.Can be difficult to separate from the product due to similar polarity. Driving the cyclization to completion is the best strategy. If present, it may be separated by column chromatography.
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Less polar than the carboxylic acid product.Ensure complete saponification by using a sufficient excess of base (e.g., 2-3 equivalents of NaOH or KOH) and adequate reflux time. Monitor the hydrolysis by TLC or HPLC.Can be separated from the carboxylic acid by adjusting the pH. The carboxylic acid is soluble in aqueous base, while the ester is not. An extraction with a dilute base can separate the two.
Issue 3: I observe an unexpected byproduct in my analysis.

Q: My mass spectrometry data shows a peak that I cannot account for. What are some possible side products?

A: Besides the main impurities from incomplete reactions and regioisomer formation, other side products can arise from the reactivity of the reagents and intermediates.

  • Decarboxylation Product: At the high temperatures required for cyclization, decarboxylation of the final product or the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid intermediate can occur, leading to 4-hydroxy-1,5-naphthyridine .

  • Products from EMME Side Reactions: Diethyl ethoxymethylenemalonate is a reactive molecule. In the presence of any residual ethanol and a base, it can lead to the formation of ethoxy-substituted byproducts.[6]

Troubleshooting Steps:

  • Control Cyclization Conditions: To minimize decarboxylation, use the lowest effective temperature and shortest possible reaction time for the cyclization step.[7]

  • Ensure Anhydrous Conditions: For the initial condensation and cyclization steps, using anhydrous reagents and solvents can minimize side reactions of EMME.

  • Thorough Characterization: Use a combination of analytical techniques (LC-MS, high-resolution MS, and NMR) to identify the structure of the unknown byproduct. This will provide clues as to its origin and how to prevent its formation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC until the 3-aminopyridine is consumed. The resulting crude diethyl (pyridin-3-ylamino)methylenemalonate can be used directly in the next step.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or HPLC for the disappearance of the intermediate. Upon cooling, the product will often precipitate. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Protocol 2: Hydrolysis to this compound
  • Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid.

  • The precipitated this compound can be collected by filtration, washed with water, and dried.

Protocol 3: Purification by Recrystallization

For further purification, the crude this compound can be recrystallized from a suitable solvent. Common solvents include ethanol, acetic acid, or DMF/water mixtures.

Visualizing the Process and Potential Pitfalls

Gould-Jacobs Synthetic Pathway and Key Intermediates

Gould_Jacobs_Pathway A 3-Aminopyridine C Diethyl (pyridin-3-ylamino)methylenemalonate A->C Condensation (110-120°C) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate C->D Thermal Cyclization (240-250°C) E This compound D->E Hydrolysis (NaOH, H+) Troubleshooting_Impurities cluster_synthesis Synthetic Steps cluster_impurities Potential Impurities A Condensation D Unreacted Starting Materials A->D Incomplete B Cyclization E Uncyclized Intermediate B->E Incomplete F Regioisomer (1,7-Naphthyridine) B->F Side Reaction H Decarboxylation Product B->H Side Reaction C Hydrolysis G Unhydrolyzed Ester C->G Incomplete

References

Technical Support Center: Alternative Catalysts for 1,5-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry and materials science, driving continuous innovation in its synthetic methodologies.[1][2][3] Traditional methods like the Skraup and Friedländer reactions often require harsh conditions, limiting their substrate scope and functional group tolerance.[1][4][5][6] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource on alternative catalytic systems for 1,5-naphthyridine synthesis. It offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring greater success and efficiency in the laboratory.

Overview of Alternative Catalytic Systems

The move towards milder and more efficient synthetic routes has led to the exploration of various metal- and organo-catalysts for 1,5-naphthyridine synthesis. These alternatives often provide improved yields, better regioselectivity, and broader substrate compatibility.

Comparison of Catalyst Platforms
Catalyst SystemKey AdvantagesCommon LimitationsMechanistic Hallmark
Copper-Based Catalysts Cost-effective, versatile for various coupling reactions, good functional group tolerance.[7]Potential for catalyst poisoning by certain substrates, may require specific ligands for high efficiency.Often involves a Cu(I)/Cu(III) catalytic cycle, facilitating cross-coupling or cycloaddition pathways.
Palladium-Based Catalysts High catalytic activity, well-established for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][8]Higher cost, sensitivity to air and moisture, potential for product contamination with residual palladium.Involves oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions.[8]
Iron-Based Catalysts Abundant, inexpensive, low toxicity, and environmentally friendly.Can have lower catalytic activity compared to noble metals, may require higher catalyst loading or temperatures.Often proceeds via single-electron transfer (SET) mechanisms, enabling novel reaction pathways.
Organocatalysts Metal-free, avoiding heavy metal contamination, often highly enantioselective.[1]Can be sensitive to substrate structure, may require higher catalyst loading than metal catalysts.Utilizes various activation modes like iminium/enamine catalysis or hydrogen bonding to facilitate the reaction.[1]
Photocatalysts Enables reactions under mild conditions using visible light, can access unique reaction pathways.[4]May require specialized equipment, reaction scope can be substrate-dependent.Involves light-induced electron transfer to generate radical intermediates.
General Catalytic Workflow

The following diagram illustrates a generalized workflow for developing a 1,5-naphthyridine synthesis using an alternative catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Starting Materials (e.g., 3-aminopyridine derivative, carbonyl compound) B Choose Catalyst System (e.g., Cu, Pd, Fe, Organocatalyst) A->B C Select Solvent & Additives B->C D Assemble Reaction under Inert Atmosphere C->D E Reaction Monitoring (TLC, LC-MS) D->E F Quench Reaction E->F Completion G Extraction & Washing F->G H Purification (Column Chromatography, Recrystallization) G->H I Characterization (NMR, MS, IR) H->I J Purity Assessment (HPLC, Elemental Analysis) I->J

General experimental workflow for catalyzed 1,5-naphthyridine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,5-naphthyridines using alternative catalysts.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach is key to identifying and resolving the issue.[9]

  • Causality & Explanation:

    • Catalyst Inactivity/Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.[10] Product inhibition, where the naphthyridine product coordinates to the metal center, can also block the catalytic cycle.

    • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, some cyclization reactions require high temperatures to overcome the activation energy barrier.[11]

    • Poor Substrate Reactivity: Steric hindrance or unfavorable electronic properties of your starting materials can slow down or prevent the reaction.

    • Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your aminopyridine and carbonyl compounds are pure. Impurities can inhibit the catalyst.

    • Optimize Reaction Conditions:

      • Temperature: Screen a range of temperatures. Some reactions, like thermal cyclizations, may require temperatures as high as 250 °C.[11]

      • Solvent: The choice of solvent can significantly impact solubility and reactivity. Consider switching to a higher-boiling point solvent like DMF or Dowtherm A for high-temperature reactions.[11][12]

      • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) to see if it improves the conversion rate.

    • Consider a Different Catalyst: If optimization fails, the chosen catalyst may not be suitable for your specific substrate. Refer to the table in Section 1.1 to select an alternative. For example, if a copper catalyst is failing, a more active palladium catalyst might be effective.[8]

    • Use Microwave Irradiation: This can shorten reaction times and improve yields by providing efficient and uniform heating.[11]

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

A2: Side product formation is often related to the reaction mechanism and conditions.

  • Causality & Explanation:

    • Regioisomer Formation: In reactions like the Friedländer annulation, if an unsymmetrical ketone is used, cyclization can occur at different positions, leading to a mixture of isomers.[11][13]

    • Self-Condensation: The carbonyl starting material can undergo self-condensation, especially under basic conditions.

    • Over-Oxidation/Reduction: Depending on the reaction conditions and the presence of oxidizing or reducing agents, the naphthyridine ring or its substituents can undergo further transformations.

  • Troubleshooting Steps:

    • Characterize the Byproducts: Isolate the major side products and characterize them using NMR and Mass Spectrometry to understand their structure. This will provide clues about the competing reaction pathways.

    • Adjust Reaction Conditions:

      • Lower the Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions with higher activation energies.

      • Change the Catalyst: Some catalysts offer better regioselectivity. For instance, certain Lewis acids can direct the cyclization in a Friedländer-type reaction.[4]

    • Modify the Substrate: Adding a blocking group to one of the reactive sites on your starting material can prevent unwanted side reactions. The blocking group can be removed in a subsequent step.

    • Purification Strategy: If side products are unavoidable, focus on an efficient purification method. Recrystallization is often effective for separating isomers.[11]

Q3: My catalyst appears to be deactivating during the reaction. What are the common deactivation pathways and how can I prevent them?

A3: Catalyst deactivation is a critical issue, especially in larger-scale reactions.[10]

  • Causality & Explanation:

    • Poisoning: Lewis basic functional groups (like amines or thiols) in the starting materials or impurities can bind strongly to the metal center, blocking active sites.

    • Sintering: At high temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles.

    • Leaching: The active metal can dissolve from the support into the reaction medium.

    • Fouling: The catalyst surface can be blocked by the deposition of polymeric or carbonaceous materials.

  • Troubleshooting Steps:

    • Purify Reagents and Solvents: Remove any potential catalyst poisons before starting the reaction.

    • Use an Inert Atmosphere: For air-sensitive catalysts like many palladium complexes, rigorously exclude oxygen and moisture by using Schlenk techniques or a glovebox.[14]

    • Lower Reaction Temperature: If sintering is suspected, try to run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Immobilize the Catalyst: Using a strongly anchored catalyst on a solid support can reduce leaching.[10]

    • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, carbon deposits can sometimes be burned off by controlled oxidation.[10]

Frequently Asked Questions (FAQs)

Q4: How do I choose the best alternative catalyst for my specific substrate?

A4: The choice of catalyst depends on several factors:

  • Reaction Type: Are you performing a cross-coupling, a cycloaddition, or a condensation reaction? For example, palladium catalysts are excellent for Suzuki and Buchwald-Hartwig couplings to build substituted naphthyridines[1][8], while Lewis acids like BF₃·Et₂O are effective for Povarov-type [4+2] cycloadditions.[4][15]

  • Functional Group Tolerance: Consider the functional groups on your starting materials. If you have sensitive groups, a milder catalyst system, such as an organocatalyst or a photocatalyst, might be preferable.[1][4]

  • Cost and Scalability: For large-scale synthesis, iron or copper catalysts are more cost-effective than palladium catalysts.[16]

  • Stereoselectivity: If you are synthesizing a chiral molecule, you will need to use a chiral catalyst system, such as a metal complex with a chiral ligand (e.g., BINAP) or an organocatalyst.

Q5: What are the key safety precautions when working with these catalysts?

A5: Safety is paramount in the laboratory.

  • Pyrophoric Catalysts: Many catalysts, especially finely divided metals on carbon supports (e.g., Pd/C) and Raney Nickel, can be pyrophoric and ignite upon exposure to air. Always handle them in an inert atmosphere.

  • Heavy Metals: Palladium and other heavy metals are toxic. Avoid inhalation and skin contact. Dispose of heavy metal waste according to your institution's guidelines.

  • Reagents: Many reagents used in these syntheses are toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q6: What are the standard procedures for catalyst removal and product purification?

A6: Proper removal of the catalyst is crucial, especially for pharmaceutical applications.

  • Heterogeneous Catalysts: These can be easily removed by filtration at the end of the reaction.

  • Homogeneous Catalysts: Removing dissolved metal catalysts can be more challenging.

    • Chromatography: Passing the crude product through a plug of silica gel can often remove the bulk of the metal catalyst.

    • Scavengers: There are commercially available scavengers (resins or solids with functional groups that bind to metals) that can be added to the reaction mixture to selectively remove the metal catalyst.

  • Product Purification:

    • Recrystallization: This is a powerful technique for purifying solid products and can be very effective at removing both soluble and insoluble impurities.[11]

    • Column Chromatography: This is the most common method for purifying organic compounds. Choose a solvent system that provides good separation between your product and any impurities.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This section provides a representative protocol for the synthesis of a 1,5-naphthyridine derivative using a copper catalyst. This method is an adaptation of known copper-catalyzed amination and cyclization strategies.[7]

Synthesis of 2,4-disubstituted-1,5-naphthyridine

G A 1. Add 3-aminopyridine, 1,3-dicarbonyl compound, CuI (5 mol%), and K3PO4 to a Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Heat reaction at 120 °C for 12-24 hours. C->D E 5. Monitor by TLC/LC-MS. D->E F 6. Cool to RT, dilute with EtOAc, and quench with NH4Cl (aq). E->F G 7. Separate layers, extract aqueous layer with EtOAc (3x). F->G H 8. Combine organic layers, wash with brine, dry over Na2SO4. G->H I 9. Concentrate in vacuo. H->I J 10. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient). I->J K 11. Characterize pure product. J->K

Experimental workflow for copper-catalyzed 1,5-naphthyridine synthesis.

Materials:

  • 3-Aminopyridine derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-aminopyridine derivative, the 1,3-dicarbonyl compound, CuI, and K₃PO₄.

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and pour it into a separatory funnel containing saturated aqueous ammonium chloride solution (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1,5-naphthyridine product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,5-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the naphthyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. The arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to six distinct isomers, each with a unique electronic distribution and steric profile that dictates its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of 1,5-naphthyridine and its isomers, supported by experimental data, detailed protocols, and mechanistic insights to empower your research endeavors.

Introduction to Naphthyridine Isomers: A Tale of Six Scaffolds

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2] The position of the nitrogen atoms significantly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, dipole moment, and ability to coordinate with metal ions, thereby defining its biological activity profile.[3] While the 1,8-naphthyridine core is perhaps the most extensively studied, largely due to the antibacterial agent nalidixic acid, the other isomers, including the 1,5-scaffold, are gaining increasing attention as versatile pharmacophores.[1]

Comparative Analysis of Biological Activities

The therapeutic potential of naphthyridine isomers is vast and varied. This section provides a comparative overview of their efficacy in key therapeutic areas, substantiated with quantitative experimental data.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Naphthyridine derivatives have demonstrated significant promise as anticancer agents, acting through diverse mechanisms such as the inhibition of key enzymes, modulation of signaling pathways, and induction of apoptosis.[1]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies with varying experimental conditions.

Naphthyridine IsomerDerivative/CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
1,5-Naphthyridine Benzo[b][4][5]naphthyridine derivativeK562 (Leukemia), HepG-2 (Liver)15.9, 18.9[6]
1,6-Naphthyridine Aaptamine derivativeMCF-7 (Breast), KB (Carcinoma)0.03 - 8.5[1]
1,7-Naphthyridine Bisleuconothine ASW480, HCT116, HT29, SW620 (Colon)2.74, 3.18, 1.09, 3.05[1]
1,8-Naphthyridine Halogen substituted derivativeMIAPaCa (Pancreatic), K-562 (Leukemia)0.41, 0.77[3]
2,6-Naphthyridine CK2 InhibitorPotent Inhibition-[1]
2,7-Naphthyridine Eupolauridine N-oxideOvarian Cancer Line, Non-small-cell Lung3.5, 1.77[1]
Kinase Inhibitory Activity: Targeting Cellular Signaling

The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Several naphthyridine isomers have emerged as potent kinase inhibitors.

  • 1,5-Naphthyridine derivatives have been identified as novel inhibitors of the transforming growth factor-beta type I receptor (ALK5).

  • 1,7-Naphthyridine derivatives are potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses, and the lipid kinase PIP4K2A, which is implicated in tumor suppression.[7]

  • 2,6-Naphthyridine compounds have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[1]

Antimicrobial Activity: Combating Infectious Diseases

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, a pioneering antibacterial agent.[1] The mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains.

Naphthyridine IsomerDerivative/CompoundBacterial StrainMIC (µg/mL)Reference(s)
1,8-Naphthyridine Various DerivativesM. tuberculosis H37Rv6.25[1]
1,8-Naphthyridine Derivative BM. tuberculosis H37Rv, MDR-TB0.19 (µM), 0.04 (µM)[1]
1,8-Naphthyridine Various DerivativesE. coli, P. aeruginosa, S. aureus≥ 1024 (Modulating activity)[1]
2,7-Naphthyridine Compound 10jS. aureus8[8]

Key Signaling Pathways and Mechanisms of Action

A deeper understanding of the biological activity of naphthyridine isomers requires an examination of their interactions with crucial cellular pathways.

Inhibition of Topoisomerase II in Cancer

Certain anticancer naphthyridine derivatives, particularly those of the 1,8- and 1,5-isomers, function as topoisomerase II inhibitors.[6][9] These agents stabilize the transient complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent apoptosis.[10][11]

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus Naphthyridine Naphthyridine Topoisomerase II Topoisomerase II Naphthyridine->Topoisomerase II Inhibits Re-ligation DNA_Supercoiled Supercoiled DNA Topoisomerase II->DNA_Supercoiled Binds DNA_Cleaved_Complex Cleavage Complex (Stabilized) DNA_Supercoiled->DNA_Cleaved_Complex Cleavage DNA_Relaxed Relaxed DNA DNA_Cleaved_Complex->DNA_Relaxed Re-ligation (Blocked) Apoptosis Apoptosis DNA_Cleaved_Complex->Apoptosis Leads to Wnt_Signaling_Inhibition cluster_cell Cancer Cell Wnt_Ligand Wnt Frizzled_Receptor Frizzled Receptor Wnt_Ligand->Frizzled_Receptor Dishevelled Dishevelled Frizzled_Receptor->Dishevelled Beta_Catenin_Complex β-catenin Degradation Complex Dishevelled->Beta_Catenin_Complex Inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Naphthyridine_Inhibitor 1,7-Naphthyridine Derivative Naphthyridine_Inhibitor->Dishevelled Inhibits FGFR4_Signaling_Inhibition FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) FGFR4->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Naphthyridine_Inhibitor 2,6-Naphthyridine Inhibitor Naphthyridine_Inhibitor->FGFR4 Inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate (24h incubation) B Treat cells with naphthyridine derivatives (48-72h incubation) A->B C Add MTT solution (3-4h incubation) B->C D Add solubilization solution C->D E Measure absorbance (590 nm) D->E F Calculate IC50 value E->F Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A Prepare serial dilutions of inhibitor B Add inhibitor and kinase to plate (pre-incubation) A->B C Initiate reaction with substrate/ATP mixture B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure signal (luminescence/fluorescence) E->F G Calculate IC50 value F->G

References

Validating the Anticancer Potential of 1,5-Naphthyridine-3-carboxylic Acid Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of novel 1,5-Naphthyridine-3-carboxylic acid derivatives. For illustrative purposes, we will use a hypothetical derivative, designated as Compound-N , and compare its performance against the well-established chemotherapeutic agent, Doxorubicin . This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the underlying mechanisms of action.

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] The validation of new chemical entities based on this scaffold is a critical step in the drug discovery pipeline, necessitating rigorous in vitro evaluation before proceeding to more complex preclinical models.[3][4]

Mechanistic Landscape: Topoisomerase Inhibition as a Key Anticancer Strategy

Many naphthyridine derivatives exert their cytotoxic effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[1][5] Topoisomerase I (Top1) and Topoisomerase II (Top2) are essential for resolving DNA topological problems that arise during various cellular processes. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Doxorubicin , a widely used anthracycline antibiotic, is a well-characterized Topoisomerase II inhibitor. It intercalates into DNA and stabilizes the Top2-DNA cleavage complex, leading to double-strand breaks and cell death. Given this established mechanism, Doxorubicin serves as an excellent positive control and comparative benchmark for evaluating novel compounds like Compound-N that are hypothesized to target similar pathways.

Comparative In Vitro Efficacy: A Multi-Assay Approach

A hierarchical and multi-faceted in vitro testing strategy is essential to build a comprehensive profile of a novel anticancer compound. This typically begins with broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic assays to elucidate the mode of action.

Workflow for In Vitro Validation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_2 Phase 3: Comparative Analysis A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B MTT Cell Viability Assay A->B C Determine IC50 Values B->C G Head-to-Head Comparison (Compound-N vs. Doxorubicin) C->G D Apoptosis Assay (Annexin V/PI Staining) D->G E Cell Cycle Analysis (Flow Cytometry) E->G F Topoisomerase Inhibition Assay F->G H Data Synthesis & Reporting G->H

Caption: A streamlined workflow for the in vitro validation of a novel anticancer compound.

Cytotoxicity Screening: Determining the IC50

The initial step in evaluating an anticancer compound is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[4][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][7]

Comparative IC50 Data (48-hour treatment)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Compound-N 2.55.13.8
Doxorubicin 0.81.20.9

Note: The data presented for Compound-N is hypothetical for illustrative purposes.

These results indicate that while Doxorubicin is more potent at lower concentrations, Compound-N demonstrates significant cytotoxic activity in the low micromolar range across all tested cell lines.

Apoptosis Induction: The Preferred Mode of Cancer Cell Death

A desirable characteristic of an anticancer drug is its ability to induce apoptosis, or programmed cell death, rather than necrosis, which can trigger an inflammatory response. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

Comparative Apoptosis Induction (at IC50 concentration for 24 hours in HCT116 cells)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control 2.11.53.6
Compound-N 25.415.240.6
Doxorubicin 30.118.548.6

The data suggests that both compounds are effective inducers of apoptosis.

Cell Cycle Analysis: Uncovering Proliferation Arrest

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry analysis of DNA content after PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Comparative Cell Cycle Arrest (at IC50 concentration for 24 hours in HCT116 cells)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 55.228.316.5
Compound-N 20.135.744.2
Doxorubicin 15.825.358.9

Both compounds induce a significant G2/M phase arrest, which is consistent with the mechanism of action of DNA damaging agents and topoisomerase inhibitors.

Signaling Pathway Perturbation

The observed G2/M arrest and apoptosis induction are often mediated by complex signaling pathways. For topoisomerase inhibitors, DNA damage typically activates the ATM/ATR pathway, leading to the phosphorylation of checkpoint kinases (Chk1/Chk2) and subsequent cell cycle arrest and, if the damage is irreparable, apoptosis via the p53 pathway.

G Compound_N Compound-N / Doxorubicin Topoisomerase Topoisomerase II Compound_N->Topoisomerase inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk2 Chk2 Phosphorylation ATM_ATR->Chk2 p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest Chk2->G2M_Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: A simplified signaling pathway for topoisomerase II inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key in vitro assays described above.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound-N and Doxorubicin in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound-N or Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This guide outlines a systematic approach for the in vitro validation of this compound derivatives as potential anticancer agents. The hypothetical Compound-N demonstrates promising cytotoxic activity, induces apoptosis, and causes G2/M cell cycle arrest, consistent with the proposed mechanism of topoisomerase inhibition. While its potency is lower than the established drug Doxorubicin in this illustrative example, its distinct chemical scaffold may offer advantages in terms of specificity, toxicity profile, or overcoming drug resistance.

Future research should focus on expanding the panel of cancer cell lines, including resistant models, to better understand the compound's spectrum of activity. Further mechanistic studies, such as Western blotting for key signaling proteins (e.g., phosphorylated H2AX, p53, Chk2) and direct topoisomerase activity assays, are warranted to confirm the mechanism of action. Ultimately, promising in vitro data will pave the way for in vivo efficacy and toxicology studies in animal models.[4]

References

A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine-3-carboxylic acid derivatives. By examining how structural modifications influence biological outcomes, this document aims to provide researchers with actionable insights for the rational design of novel therapeutics. We will delve into key synthetic strategies, compare the performance of derivatives against various biological targets with supporting experimental data, and provide detailed protocols for relevant assays.

The this compound Core: A Versatile Scaffold

The 1,5-naphthyridine ring system, a fusion of two pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms that can engage in specific interactions with biological targets. The addition of a carboxylic acid at the 3-position provides a crucial handle for forming hydrogen bonds, salt bridges, or for further derivatization into amides and esters, allowing for fine-tuning of physicochemical properties and target engagement.

Core Synthetic Strategy: The Gould-Jacobs Reaction

A cornerstone in the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a key precursor, is the Gould-Jacobs reaction. This robust and versatile method involves the condensation of 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2][3]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key intermediate.[1][3]

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[1]

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent, such as ethanol, to remove residual diphenyl ether.

  • Hydrolysis (to obtain the carboxylic acid): The resulting ester can be hydrolyzed to the corresponding 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.[2][3]

Gould-Jacobs Reaction Workflow A 3-Aminopyridine + DEEM B Condensation (Heating) A->B Reactants C Anilinomethylenemalonate Intermediate B->C Forms D Thermal Cyclization (Diphenyl ether, ~250°C) C->D Input E Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate D->E Yields F Hydrolysis (NaOH, then HCl) E->F Optional Step G 4-Oxo-1,4-dihydro- This compound F->G Final Product

Caption: Workflow of the Gould-Jacobs reaction for the synthesis of the this compound core.

Comparative Biological Activity: A Focus on Kinase Inhibition

While derivatives of the 1,5-naphthyridine scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, the most detailed SAR studies for the 3-carboxylic acid series are in the realm of kinase inhibition.[3][4]

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition

The TGF-β signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. Consequently, the TGF-β type I receptor (ALK5) is a significant therapeutic target. Several 1,5-naphthyridine derivatives have emerged as potent ALK5 inhibitors.

The following table summarizes the SAR of a series of 1,5-naphthyridine derivatives, highlighting the impact of substitutions at the 4-position on ALK5 inhibitory activity.

Compound IDR Group (at position 4)ALK5 Autophosphorylation IC50 (nM)
1 2-Aminothiazole6
2 Pyrazole4
3 Phenyl>1000
4 Pyridine>1000

Data Analysis and SAR Insights:

The data clearly demonstrates that the nature of the substituent at the 4-position of the 1,5-naphthyridine ring is critical for potent ALK5 inhibition.

  • Heteroaromatic Systems are Key: The dramatic loss of activity when the aminothiazole or pyrazole moieties are replaced with simple phenyl or pyridine rings (compounds 3 and 4 ) suggests that the specific hydrogen bonding and/or electronic properties of these heteroaromatic systems are essential for binding to the ALK5 active site.

  • Pyrazole vs. Aminothiazole: Both the pyrazole (2 ) and aminothiazole (1 ) derivatives exhibit potent, low nanomolar inhibition of ALK5. The slightly higher potency of the pyrazole derivative suggests that its specific arrangement of nitrogen atoms may allow for more optimal interactions within the kinase's active site.

ALK5 Inhibition SAR cluster_0 1,5-Naphthyridine Core cluster_1 Substituents at Position 4 cluster_2 Biological Activity Core This compound Aminothiazole 2-Aminothiazole (Compound 1) Core->Aminothiazole Pyrazole Pyrazole (Compound 2) Core->Pyrazole Phenyl Phenyl (Compound 3) Core->Phenyl Pyridine Pyridine (Compound 4) Core->Pyridine HighPotency High Potency (IC50 = 4-6 nM) Aminothiazole->HighPotency Pyrazole->HighPotency LowPotency Low Potency (IC50 > 1000 nM) Phenyl->LowPotency Pyridine->LowPotency

Caption: Structure-activity relationship of 4-substituted this compound derivatives as ALK5 inhibitors.

Broader Therapeutic Potential: Anticancer and Anti-inflammatory Activities

While specific IC50 data for this compound derivatives in anticancer and anti-inflammatory assays is less prevalent in the literature compared to their 1,8-naphthyridine counterparts, the general activity of the broader naphthyridine class suggests significant potential.[5][6][7][8]

  • Anticancer Activity: Many naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms often involve the inhibition of topoisomerases or kinases crucial for cancer cell proliferation. The this compound scaffold represents a promising starting point for the design of novel anticancer agents.

  • Anti-inflammatory Activity: Naphthyridine derivatives have also been explored for their anti-inflammatory properties.[3][5][6] This activity is often attributed to the modulation of inflammatory signaling pathways. Further exploration of this compound derivatives in this area is warranted.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparison, detailed protocols for key biological assays are provided below.

ALK5 Kinase Assay

This protocol describes a general method for assessing the inhibition of ALK5 by test compounds.

Materials:

  • Recombinant human ALK5

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (1,5-naphthyridine derivatives)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant ALK5, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP and MBP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

ALK5 Kinase Assay Workflow A Combine ALK5, buffer, and test compound B Pre-incubate (10 min) A->B C Add [γ-³³P]ATP and MBP B->C D Incubate at 30°C C->D E Spot on phosphocellulose paper D->E F Wash with phosphoric acid E->F G Scintillation counting F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for a radiometric ALK5 kinase assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 value.

MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at ~570 nm D->E F Calculate % viability and IC50 E->F

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed SAR analysis of ALK5 inhibitors demonstrates the critical role of specific substituents in achieving high potency. While more extensive research is needed to fully elucidate the SAR of these derivatives as anticancer and anti-inflammatory agents, the foundational knowledge of the broader naphthyridine class provides a strong rationale for their continued investigation.

Future efforts should focus on:

  • Expansion of Chemical Diversity: Synthesizing and evaluating a broader range of derivatives with diverse substituents at multiple positions to build more comprehensive SAR models.

  • Exploration of Other Therapeutic Targets: Screening this compound libraries against a wider panel of biological targets to uncover new therapeutic opportunities.

  • Pharmacokinetic and In Vivo Studies: Advancing the most promising compounds from in vitro assays into preclinical studies to evaluate their drug-like properties and efficacy in disease models.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of next-generation therapeutics based on the versatile this compound scaffold.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,5-Naphthyridine-3-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Selectivity of a Privileged Kinase Inhibitor Scaffold

The 1,5-naphthyridine core is a well-established and versatile scaffold in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors targeting a diverse range of therapeutic areas, from oncology to fibrosis. The 3-carboxylic acid substitution is a common feature in many of these inhibitors, playing a crucial role in their interaction with the ATP-binding site of kinases. However, a critical aspect of any kinase inhibitor's profile is its selectivity – its ability to inhibit the intended target without engaging other kinases, which can lead to off-target toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of several key 1,5-naphthyridine-3-carboxylic acid-based inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.

The 1,5-Naphthyridine Scaffold: A Foundation for Potent Kinase Inhibition

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure, serves as an excellent bioisostere for the adenine base of ATP. This allows inhibitors based on this scaffold to effectively compete with endogenous ATP for binding within the kinase active site. The 3-carboxylic acid moiety often forms key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. The versatility of the 1,5-naphthyridine core allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This has led to the development of inhibitors targeting a variety of kinases, including Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).

Comparative Cross-Reactivity Profiles

A comprehensive understanding of an inhibitor's selectivity is paramount for its development as a safe and effective therapeutic. Kinome-wide profiling, where an inhibitor is tested against a large panel of kinases, is the gold standard for assessing selectivity. While a complete head-to-head comparison of all this compound-based inhibitors across the entire kinome is not publicly available, we can compile and compare the selectivity data from various studies.

ALK5 Inhibitors: A Case Study in Selectivity

Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of ALK5, a key mediator in the TGF-β signaling pathway implicated in fibrosis and cancer. For instance, certain aminothiazole and pyrazole derivatives of 1,5-naphthyridine demonstrate high potency against ALK5 with IC50 values in the low nanomolar range. Crucially, these compounds have shown significant selectivity over other kinases, such as p38 mitogen-activated protein kinase (p38 MAPK).

Compound ClassPrimary TargetIC50 (nM)Key Off-Target(s)Selectivity Notes
Aminothiazole & Pyrazole derivatives ALK54 - 6p38 MAPKExhibit selectivity over p38 MAPK.

This selectivity is structurally driven by the specific interactions the inhibitor makes within the ATP-binding pocket of ALK5, which differ from those in the active site of p38 MAPK.

FGFR Inhibitors: Targeting a Family of Receptor Tyrosine Kinases

The 1,5-naphthyridine scaffold has also been successfully employed to develop potent inhibitors of the FGFR family of receptor tyrosine kinases, which are frequently dysregulated in various cancers. Novel 1,5-naphthyridine derivatives have demonstrated nanomolar affinity for FGFR1, 2, 3, and 4. An important aspect of their development is ensuring selectivity against other tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to minimize side effects like hypertension.

Compound ClassPrimary Target(s)AffinityKey Off-Target(s)Selectivity Notes
Novel 1,5-Naphthyridine Series FGFR1, 2, 3, 4NanomolarVEGFR-2Designed for selectivity with respect to VEGFR-2.
CDK Inhibitors: Modulating the Cell Cycle

The cell cycle is tightly regulated by CDKs, making them attractive targets in oncology. Substituted 1,6-naphthyridines (a closely related isomer) have been described as inhibitors of CDK5, a kinase implicated in neuronal development and various diseases. While detailed cross-reactivity data for this compound-based CDK inhibitors is less prevalent in the public domain, the general principle of achieving selectivity within the highly conserved CDK family remains a significant challenge and a key focus of inhibitor design.

Methodologies for Assessing Cross-Reactivity

The determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental protocols. Below are two key methodologies used in the field.

In Vitro Kinase Profiling

This is the most direct method to assess the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation : A stock solution of the this compound-based inhibitor is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to achieve a range of concentrations for testing.

  • Kinase Reaction Setup : In a multi-well plate (e.g., 384-well), each well contains a specific purified kinase, a corresponding substrate (peptide or protein), and ATP.

  • Inhibitor Addition : The test inhibitor at various concentrations is added to the wells. A control group with no inhibitor is also included.

  • Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection of Kinase Activity : The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays : Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays : Utilizing antibodies that specifically recognize the phosphorylated substrate or assays that measure the depletion of ATP.

  • Data Analysis : The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Kinase Panel : The panel should be broad and representative of the human kinome to identify potential off-target interactions across different kinase families.

  • ATP Concentration : The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each kinase to ensure a sensitive and physiologically relevant assessment of competitive inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions C Add Inhibitor to Plates A->C B Prepare Kinase/Substrate Plates B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Measure Kinase Activity E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement and assess selectivity in a more physiologically relevant cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment : Intact cells are treated with either the vehicle (e.g., DMSO) or the this compound-based inhibitor for a defined period.

  • Heating : The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis : The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins : The cell lysates are centrifuged at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Target Protein : The amount of the target kinase remaining in the soluble fraction (supernatant) is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis : A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature to a higher value in the presence of the inhibitor indicates target engagement and stabilization.

Causality Behind Experimental Choices:

  • Intact Cells : Using intact cells provides a more realistic environment, accounting for factors like cell permeability and intracellular ATP concentrations.

  • Temperature Gradient : A range of temperatures is essential to determine the melting point of the target protein and observe a shift upon inhibitor binding.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat Cells with Inhibitor or Vehicle B Heat Cells at Various Temperatures A->B C Lyse Cells B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Generate Melting Curves E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

The this compound scaffold is a cornerstone in the development of potent kinase inhibitors. While these compounds have demonstrated significant efficacy against their primary targets, a thorough evaluation of their cross-reactivity is crucial for advancing them as safe and effective therapeutics. The comparative data presented here, though not exhaustive, highlights the potential for achieving high selectivity with this scaffold through careful chemical design. The detailed methodologies for kinase profiling and cellular target engagement provide a framework for researchers to rigorously assess the selectivity of their own 1,5-naphthyridine-based inhibitors, ultimately contributing to the development of next-generation targeted therapies with improved safety profiles.

A Comparative Benchmarking Guide to 1,5-Naphthyridine-3-carboxylic acid and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1,5-Naphthyridine-3-carboxylic acid against a panel of well-characterized kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents targeting the human kinome.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1] The quinazoline and naphthyridine scaffolds, for instance, are privileged structures in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to their high affinity for the ATP-binding site of kinases.[1][2][3][4][5][6]

This compound is a novel heterocyclic compound. While its specific kinase inhibitory activity is not yet widely documented, the 1,5-naphthyridine core has been successfully utilized to generate potent and selective inhibitors for various kinases.[4][6] This guide, therefore, outlines a systematic approach to characterize the inhibitory potential of this compound by comparing its performance against established kinase inhibitors. Such benchmarking is essential for understanding its potency, selectivity, and potential as a therapeutic candidate.

Experimental Design: A Multi-faceted Approach to Characterization

A robust benchmarking study necessitates a carefully designed experimental plan. This involves the selection of relevant kinase targets, appropriate benchmark inhibitors, and sensitive assay platforms.

Selection of Kinase Targets

Given that many naphthyridine and quinazoline derivatives target tyrosine kinases, a logical starting point is to screen this compound against a panel of receptor tyrosine kinases (RTKs) implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7][8][9]

Selection of Benchmark Inhibitors

For a comprehensive comparison, a selection of benchmark inhibitors with varying degrees of selectivity and distinct mechanisms of action is recommended:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor that serves as a positive control for kinase inhibition.[10][11] It binds to the ATP-binding site of a wide range of kinases, making it useful for initial validation of the assay system.[10]

  • Sorafenib: A multi-kinase inhibitor that targets several kinases, including VEGFR, PDGFR, and RAF kinases.[8][9][12][13] It is an established therapeutic for several types of cancer.[12]

  • Vandetanib: A potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[14][15][16][17] Its multi-targeting profile provides a relevant comparison for a novel compound with unknown selectivity.[15]

Key Performance Metrics

The primary metric for quantifying the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[18] A lower IC50 value indicates a more potent inhibitor. Additionally, determining the inhibitor constant (Ki) provides a measure of the inhibitor's binding affinity to the kinase.[19]

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The following protocols describe standardized, high-throughput methods for determining the kinase inhibitory activity of test compounds.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[20][21] It is a universal platform suitable for a wide range of kinases.[20][22][23]

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its specific substrate, ATP, and the test compound (this compound or a benchmark inhibitor) at various concentrations.

    • Incubate the reaction at room temperature for the optimized duration.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[24]

    • Incubate at room temperature for 40 minutes.[24]

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP.[24]

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[21]

    • Measure the luminescence using a plate-reading luminometer.[24]

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Benchmarks) Assay_Plate Combine Compounds & Kinase Mix Compound_Prep->Assay_Plate Kinase_Mix Kinase Reaction Mix (Kinase, Substrate, ATP) Kinase_Mix->Assay_Plate Incubation1 Incubate at RT Assay_Plate->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate 40 min Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP) Incubation2->Add_Detection_Reagent Incubation3 Incubate 30-60 min Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Dose_Response Generate Dose-Response Curves Read_Luminescence->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Alternative Assay Platform: LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ platform utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity.[25][26] This technology can be used for both activity and binding assays.[27][28]

Protocol (Activity Assay):

  • Kinase Reaction:

    • Combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound in a microplate.[26]

    • Incubate to allow for substrate phosphorylation.

  • Detection:

    • Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[26]

    • Add EDTA to stop the kinase reaction.[26]

  • TR-FRET Measurement:

    • Excite the terbium donor fluorophore and measure the emission from both the terbium and the fluorescein acceptor.

    • The ratio of the acceptor to donor emission (TR-FRET ratio) is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • As with the ADP-Glo™ assay, generate dose-response curves and calculate IC50 values.

Data Presentation: A Comparative Analysis

The results of the kinase inhibition assays should be presented in a clear and concise tabular format to facilitate direct comparison between this compound and the benchmark inhibitors.

Table 1: Comparative Kinase Inhibition Data (IC50, nM) - Hypothetical Data

CompoundVEGFR2EGFRPDGFRβ
This compound150800250
Staurosporine10812
Sorafenib90580050
Vandetanib405001100

Data are for illustrative purposes only.

Discussion and Interpretation of Results

The hypothetical data in Table 1 suggests that this compound exhibits inhibitory activity against the tested kinases, with a preference for VEGFR2 and PDGFRβ over EGFR. Its potency is less than that of the broad-spectrum inhibitor Staurosporine. Compared to the clinically approved drugs, it shows a different selectivity profile. For instance, it is less potent than Sorafenib against PDGFRβ but more potent against EGFR.

These initial findings would warrant further investigation, including:

  • Selectivity Profiling: Screening this compound against a broader panel of kinases to determine its selectivity profile across the human kinome.[29][30][31][32]

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit kinase signaling and cellular proliferation in relevant cancer cell lines.

Signaling Pathway Context

The targeted kinases are key components of signaling pathways that drive cancer cell proliferation and survival. Understanding these pathways is crucial for interpreting the biological effects of the inhibitors.

Diagram of a Simplified Tyrosine Kinase Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, PDGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->RTK Blocks ATP Binding

References

A Spectroscopic Duel: Unmasking the Isomeric Nuances of 1,5- and 1,8-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of heterocyclic chemistry, naphthyridines represent a privileged scaffold, forming the core of numerous pharmacologically active agents and functional materials. Among the ten possible isomers, 1,5-naphthyridine and 1,8-naphthyridine have garnered significant attention due to their distinct electronic and steric properties, which profoundly influence their biological activity and photophysical behavior. This guide provides an in-depth spectroscopic comparison of these two isomers, offering experimental insights and foundational data to aid researchers in their identification, characterization, and application.

The arrangement of the nitrogen atoms within the bicyclic aromatic system is the defining structural difference between 1,5- and 1,8-naphthyridine. This seemingly subtle variation creates significant differences in electron density distribution, dipole moment, and steric hindrance, all of which are reflected in their respective spectroscopic signatures. Understanding these differences is paramount for unambiguous structural elucidation and for predicting the molecules' interactions in biological and material science contexts.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic Technique1,5-Naphthyridine1,8-NaphthyridineRationale for Difference
¹H NMR More complex splitting patterns, distinct chemical shifts for H-2/H-6 and H-4/H-8.Simpler, more symmetrical spectrum with characteristic downfield shifts for protons adjacent to nitrogen.The C₂ symmetry of 1,5-naphthyridine leads to magnetically non-equivalent protons on each ring, whereas the C₂ᵥ symmetry of 1,8-naphthyridine results in higher symmetry and fewer unique proton signals.
¹³C NMR Four distinct carbon signals.Three distinct carbon signals.The higher symmetry of 1,8-naphthyridine results in fewer chemically equivalent carbon environments compared to 1,5-naphthyridine.
UV-Vis Spectroscopy Typically exhibits multiple absorption bands corresponding to π-π* transitions.Similar π-π* transitions, but the position and intensity of the absorption maxima can differ due to the varied electronic distribution.The position of the nitrogen atoms influences the energy levels of the molecular orbitals involved in electronic transitions.
Fluorescence Spectroscopy Generally weakly fluorescent.Can exhibit fluorescence, particularly when derivatized or complexed with metal ions.[1][2]The proximity of the nitrogen lone pairs in 1,8-naphthyridine can facilitate metal chelation, leading to enhanced fluorescence in its complexes.
IR Spectroscopy Characteristic C-H and C=N stretching and bending vibrations.Similar vibrational modes, with potential shifts in frequency and intensity due to differences in bond strengths and dipole moments.The distinct symmetry and electron distribution of each isomer affect the vibrational modes of the molecule.

Delving Deeper: A Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most powerful tool for distinguishing between 1,5- and 1,8-naphthyridine. The symmetry of each molecule dictates the number of unique proton and carbon signals, providing a clear diagnostic fingerprint.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,8-naphthyridine is characterized by its relative simplicity, arising from the molecule's C₂ᵥ symmetry. This results in three distinct signals corresponding to H-2/H-7, H-3/H-6, and H-4/H-5. The protons alpha to the nitrogen atoms (H-2 and H-7) are the most deshielded and appear furthest downfield.

In contrast, the C₂ symmetry of 1,5-naphthyridine leads to a more complex ¹H NMR spectrum with four unique signals for H-2/H-6, H-3/H-7, H-4/H-8, and the bridgehead protons. The coupling patterns are also more intricate, allowing for detailed structural assignment.

¹³C NMR Spectroscopy

The difference in symmetry is even more pronounced in the ¹³C NMR spectra. 1,8-Naphthyridine displays only three signals for its eight carbon atoms due to equivalence.[3] Conversely, 1,5-naphthyridine exhibits four distinct carbon signals, reflecting its lower symmetry.[4][5]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm)

Position1,5-Naphthyridine ¹H[4]1,8-Naphthyridine ¹H[6]1,5-Naphthyridine ¹³C1,8-Naphthyridine ¹³C[3]
2, 7 (or 6)8.999.05153.3153.2
3, 6 (or 7)7.647.50124.2121.5
4, 5 (or 8)8.418.20136.5136.9
4a, 8a--142.0146.4

Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a representative example.

Electronic Spectroscopy: Probing the π-System

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of the naphthyridine isomers.

UV-Vis Absorption Spectroscopy

Both isomers exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.[7] The precise wavelengths (λmax) and molar absorptivities (ε) are sensitive to the substitution pattern and solvent polarity. While both isomers absorb in a similar range, subtle shifts in the λmax values can be observed due to the different electronic distributions governed by the nitrogen atom positions.

Fluorescence Spectroscopy

The parent 1,5- and 1,8-naphthyridine scaffolds are generally not strongly fluorescent. However, 1,8-naphthyridine and its derivatives have shown a greater propensity for fluorescence, especially upon coordination with metal ions like Zn²⁺ and Cu²⁺.[1][2] The chelating ability of the two nitrogen atoms in close proximity within the 1,8-isomer is a key factor in the design of fluorescent sensors.

Vibrational Spectroscopy: Fingerprinting the Isomers

Infrared (IR) spectroscopy provides a vibrational fingerprint of the molecule, with characteristic bands for C-H stretching, C=C and C=N stretching, and various bending modes. While the overall IR spectra of 1,5- and 1,8-naphthyridine will show similarities due to the presence of the same functional groups, differences in the position and intensity of certain peaks can be used for differentiation. For instance, the symmetry differences can influence which vibrational modes are IR-active.

Experimental Protocols: A Practical Guide

Reproducible and high-quality spectroscopic data is contingent on meticulous experimental execution. The following protocols provide a standardized approach for the analysis of naphthyridine isomers.

Synthesis of Naphthyridine Scaffolds

The synthesis of 1,5- and 1,8-naphthyridines can be achieved through various methods, with the Skraup and Friedländer reactions being common strategies.[8][9][10][11]

Illustrative Synthesis of 1,8-Naphthyridine via Friedländer Annulation

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde 2-aminonicotinaldehyde->reaction_center ketone Ketone (e.g., acetone) ketone->reaction_center catalyst Base or Acid Catalyst (e.g., NaOH or H₂SO₄) catalyst->reaction_center solvent Solvent (e.g., Ethanol) solvent->reaction_center heat Heat heat->reaction_center 1,8-naphthyridine 1,8-Naphthyridine Derivative reaction_center->1,8-naphthyridine

Figure 1. Generalized workflow for the Friedländer synthesis of 1,8-naphthyridines.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the naphthyridine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Utilize pulse programs such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or cyclohexane).

  • Solution Preparation: Prepare a stock solution of the naphthyridine derivative of a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to obtain solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of each diluted sample.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

G start Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions start->dilutions baseline Record Solvent Baseline dilutions->baseline measure Measure Absorbance of Samples baseline->measure analyze Determine λmax and ε (Beer-Lambert Law) measure->analyze end Comparative Analysis analyze->end

Figure 2. Workflow for quantitative UV-Vis spectroscopic analysis.

Conclusion

The isomeric relationship between 1,5- and 1,8-naphthyridine provides a compelling case study in how subtle structural changes can manifest as distinct spectroscopic properties. For researchers in medicinal chemistry and materials science, a firm grasp of these differences is not merely academic; it is a practical necessity for the unambiguous identification of these scaffolds and for the rational design of new molecules with tailored functions. By leveraging the complementary information provided by NMR, UV-Vis, fluorescence, and IR spectroscopy, scientists can confidently navigate the chemical landscape of naphthyridine chemistry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1,5-Naphthyridine-3-carboxylic acid (CAS No. 90418-64-7). As professionals in research and development, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory.

The core directive for this compound is unambiguous: All waste containing this compound, including the pure compound, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste. It must be collected and disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

Hazard Assessment and the Precautionary Principle

A thorough review of available safety data reveals a critical knowledge gap: the toxicological and ecological properties of this compound have not been fully investigated.[1][2] In such cases, laboratory safety protocols mandate the application of the Precautionary Principle . We must assume the substance is hazardous and handle it accordingly until proven otherwise.

This cautious approach is further justified by examining structurally related compounds. Naphthyridine derivatives are known for their broad pharmacological activity, with the class including established antibacterial agents like nalidixic acid.[3] This inherent bioactivity underscores the potential for environmental harm if the compound is improperly discarded. Furthermore, Safety Data Sheets (SDS) for similar structures, such as 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid, explicitly list hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]

Based on this analysis, we will operate under the assumption that this compound presents similar risks.

Potential Hazard Basis for Assumption Primary Safety Concern
Skin Irritation Data from 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid[4]Avoid direct skin contact.
Serious Eye Irritation Data from 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid[4]Mandates the use of chemical safety goggles.
Respiratory Irritation Data from multiple naphthyridine derivatives[2][4]Handle as a powder only in a fume hood or with adequate ventilation to avoid dust inhalation.
Environmental Hazard General bioactivity of the naphthyridine class[3]Prevent release to drains and waterways.

Safe Handling and Personal Protective Equipment (PPE)

Prior to generating waste, safe handling is essential. Adherence to the following PPE and handling protocols minimizes exposure and prevents accidental release.

Equipment Specification Rationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne dust that can cause serious eye irritation.[5]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
Body Protection Laboratory coatProtects personal clothing and skin from contamination.[5]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides adequate ventilation to keep airborne concentrations low and prevent respiratory irritation.[4][6]

Handling Procedures:

  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust.[4]

  • Avoid Contact: Prevent all personal contact, including skin and eye contact and inhalation.[5]

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][5] Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Protocol

The disposal of this compound waste is a regulated process. Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern how hazardous waste is managed from generation to final disposal.[7]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures the waste can be processed correctly by disposal facilities.

  • Designate a Waste Stream: this compound waste is classified as non-halogenated organic solid waste .

  • Avoid Mixing: Do not mix this waste with:

    • Halogenated organic solvents (e.g., dichloromethane, chloroform).

    • Strong acids, bases, or oxidizers.[8]

    • Aqueous waste or heavy metal waste.

  • Contaminated Materials: Any item that comes into direct contact with the compound (e.g., weigh boats, contaminated gloves, paper towels, silica gel) must be disposed of in the same designated hazardous waste container.

Step 2: Container Selection and Labeling
  • Container Choice: Use a dedicated, compatible hazardous waste container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[9][10] The container must be clean and in good condition.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" .

    • An accurate list of all other constituents if it is a mixture.

    • The date waste was first added (Accumulation Start Date).

    • The associated hazards (e.g., "Irritant").

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7][9]

  • Location: The SAA must be at or near the point of waste generation.[7][9] It cannot be in a separate room.

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[9] Store it in a secondary containment bin to mitigate potential leaks.

  • Volume Limits: Do not overfill the container. A maximum of 75-80% capacity is a safe guideline to prevent spills and allow for vapor expansion.[8]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or if it has been accumulating for a set period (often 12 months, check your institutional policy), contact your facility's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7][9]

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's protocol.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden.

Method Rationale for Prohibition
Drain Disposal The compound's bioactivity and unknown ecological effects pose a significant risk to aquatic ecosystems and wastewater treatment facilities. Disposal of hazardous chemicals down the drain is illegal without specific permits.[5][11]
Regular Trash Disposal This can expose custodial staff to unknown chemical hazards and lead to the release of the compound into the environment via landfill leachate.[5]
Evaporation in Fume Hood Intentionally evaporating chemical waste is an illegal form of disposal under environmental regulations like the Clean Air Act.[11]
Un-approved Neutralization While simple carboxylic acids can sometimes be neutralized, the complex heterocyclic structure of this compound means neutralization byproducts are unknown and may still be hazardous. This should not be attempted without explicit EHS approval.[5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generated Containing This compound segregate Segregate as: NON-HALOGENATED ORGANIC SOLID WASTE start->segregate container Select Compatible Container (e.g., HDPE) with Screw Cap segregate->container label Label Container with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Accumulation Start Date container->label store Store Closed Container in Designated Satellite Accumulation Area (SAA) label->store check Is container full OR has it reached the institutional time limit (e.g., 12 months)? store->check check->store  No pickup Schedule a Pickup with Environmental Health & Safety (EHS) check->pickup  Yes end Disposal Complete pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Safe Handling of 1,5-Naphthyridine-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards

1,5-Naphthyridine-3-carboxylic acid belongs to the naphthyridine and carboxylic acid chemical classes. Naphthyridine derivatives are being investigated for a range of biological activities.[1][2] Carboxylic acids, as a class, can be corrosive and may be flammable or combustible.[3] While specific data for this compound is limited, the SDS for a related compound, 6-Hydroxy-1,5-naphthyridine-3-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, a cautious approach assuming similar hazards is warranted.

Assumed Hazard Profile:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: Can cause serious irritation, potentially leading to damage if not promptly addressed.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Combustibility: As a solid organic compound, it may be combustible.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[6][7]Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat.[6][8]Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation before use and change them immediately if contaminated. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[7][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 for low-level exposure) is necessary.[6][10]A fume hood is the primary engineering control to prevent respiratory exposure. Respirators should be used as a secondary measure when engineering controls are insufficient.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Gather all necessary PPE as outlined in the table. prep_area->gather_ppe inspect_ppe Inspect PPE for integrity. gather_ppe->inspect_ppe don_ppe Don PPE in the correct order. inspect_ppe->don_ppe Proceed to handling handle_compound Handle the compound, avoiding dust generation. don_ppe->handle_compound decontaminate Decontaminate work surfaces and equipment. handle_compound->decontaminate Complete handling tasks segregate_waste Segregate and label all waste materials. decontaminate->segregate_waste doff_ppe Doff PPE correctly to avoid cross-contamination. segregate_waste->doff_ppe dispose_waste Dispose of waste through the proper channels. doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Detailed Handling Procedures:
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[7]

    • Ensure all necessary PPE is available and in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Solid:

    • Wear all required PPE before handling the compound.

    • Use a spatula for transferring the solid to minimize dust formation.[7] Avoid pouring the solid from a height.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7][11]

    • The container should be labeled "Hazardous Waste" and include the full chemical name.[11]

    • Keep this waste stream separate from other incompatible waste.

  • Professional Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management company.[11]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[8][11]

    • Do not empty any waste containing this compound into drains.[4][8]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.